Azido-PEG3-SS-NHS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H24N4O7S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2 |
InChI Key |
GULGJNLQJQCHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Azido-PEG3-SS-NHS: A Technical Guide to a Versatile Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities, applications, and experimental considerations of Azido-PEG3-SS-NHS, a key reagent in modern bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional crosslinker that offers a combination of functionalities enabling a two-step conjugation strategy.[1] This molecule is comprised of three key components:
-
N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.[2]
-
Azide Group (N₃): As a bioorthogonal chemical handle, the azide group facilitates highly specific "click chemistry" reactions with alkyne-containing molecules.[3] This allows for the attachment of a second molecule of interest without interfering with biological functionalities.
-
Disulfide (SS) Bond within a PEGylated Spacer: The polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.[4] Critically, the disulfide bond is cleavable under reducing conditions, such as those found within the intracellular environment, enabling the controlled release of conjugated payloads.[5]
This unique combination of features makes this compound an invaluable tool for the precise construction of complex biomolecular conjugates. Its primary application lies in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₄O₇S₂ | |
| Molecular Weight | 436.51 g/mol | |
| Appearance | Colorless oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile |
Mechanism of Action in Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using this compound is a sequential, two-stage process that leverages the linker's distinct reactive ends.
Stage 1: Antibody Modification
The first stage involves the reaction of the NHS ester moiety with primary amines on the antibody. The ε-amino groups of lysine residues are the most common targets for this reaction. This step results in the antibody being "functionalized" with the linker, now bearing terminal azide groups.
Stage 2: Payload Conjugation via Click Chemistry
In the second stage, an alkyne-modified cytotoxic payload is introduced. The azide groups on the modified antibody react with the alkyne groups on the payload via a click chemistry reaction to form a stable triazole linkage. This can be achieved through two primary methods:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as DBCO or BCN, and is often preferred for biological applications to avoid copper-induced cytotoxicity.
The following diagram illustrates the overall workflow for ADC synthesis using this compound.
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. These should be considered as starting points and may require optimization for specific antibodies and payloads.
Protocol for Antibody Modification with this compound
This protocol details the conjugation of the linker to lysine residues on the antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. The molar ratio will influence the resulting Drug-to-Antibody Ratio (DAR) and should be optimized. A common starting point is a 5-20 fold molar excess of linker to antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column or by SEC. Collect the protein fractions containing the azido-modified antibody.
Protocol for Payload Conjugation via Click Chemistry (SPAAC Example)
This protocol outlines the attachment of a DBCO-modified cytotoxic payload to the azido-modified antibody.
Materials:
-
Azido-modified antibody from the previous protocol
-
DBCO-modified cytotoxic payload
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Hydrophobic Interaction Chromatography (HIC) or SEC)
Procedure:
-
Payload Preparation: Prepare a stock solution of the DBCO-modified payload in DMSO.
-
Conjugation Reaction: Add the DBCO-payload stock solution to the azido-modified antibody solution. A molar excess of 1.5-3 equivalents of the payload over the azide groups is a typical starting point.
-
Incubation: Incubate the reaction for 4-16 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting ADC to remove unreacted payload and other impurities using HIC or SEC. Collect the fractions containing the purified ADC.
Protocol for Disulfide Bond Cleavage Assay
This protocol is designed to assess the release of the payload from the ADC under reducing conditions.
Materials:
-
Purified ADC
-
Reducing agents: Dithiothreitol (DTT) and Glutathione (GSH)
-
Reaction Buffer: PBS, pH 7.4
-
Analysis system (e.g., RP-HPLC, LC-MS)
Procedure:
-
Reaction Setup: Prepare separate reaction mixtures of the ADC in PBS. To one set, add DTT to a final concentration of 1-10 mM. To another set, add GSH to a final concentration of 1-10 mM to mimic intracellular conditions.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each reaction mixture.
-
Analysis: Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.
Quantitative Data and Considerations
The efficiency and outcome of the conjugation and cleavage processes are influenced by several factors. The following tables summarize key quantitative data and experimental parameters.
NHS Ester Reaction Parameters
The reaction between the NHS ester and primary amines is a critical step. Its efficiency is highly dependent on the reaction conditions.
| Parameter | Typical Range/Value | Notes | Reference |
| Optimal pH | 7.2 - 8.5 | At lower pH, amines are protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is significantly increased. | , |
| Reaction Time | 1 - 4 hours at Room Temp.2 - 8 hours at 4°C | Longer incubation times may be required at lower temperatures or pH. | |
| Molar Excess of Linker | 5 - 20 fold | This is a critical parameter for controlling the Drug-to-Antibody Ratio (DAR). Higher excess leads to a higher DAR but also increases the risk of aggregation. | |
| Half-life of Hydrolysis | ~10 minutes at pH 8.6 (4°C)4-5 hours at pH 7.0 (0°C) | The competing hydrolysis reaction reduces the amount of active NHS ester available for conjugation. |
Disulfide Bond Cleavage
The cleavage of the disulfide bond is essential for the release of the cytotoxic payload within the target cell. The rate of cleavage is dependent on the reducing agent and its concentration.
| Reducing Agent | Typical Concentration | Notes | Reference |
| Glutathione (GSH) | 1 - 10 mM | This concentration range mimics the intracellular environment, where GSH is the primary reducing agent. | |
| Dithiothreitol (DTT) | 10 - 100 mM | DTT is a potent, non-physiological reducing agent often used for in vitro characterization and complete reduction. |
The stability of the disulfide bond in circulation is crucial to minimize off-target toxicity. Steric hindrance around the disulfide bond can increase its stability in the low-reducing environment of the plasma.
Characterization of ADCs: Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and safety. Several analytical techniques are used to determine the average DAR and the distribution of different drug-loaded species.
| Technique | Principle | Advantages | Disadvantages | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Higher drug load increases hydrophobicity. | Performed under native conditions, provides information on the distribution of different DAR species. | Lower resolution compared to RP-HPLC. | , |
| Reversed-Phase HPLC (RP-HPLC) | Often performed after reduction of the antibody to separate light and heavy chains with different drug loads. | Higher resolution, can provide more detailed information on drug distribution. | Denaturing conditions. | |
| UV/Vis Spectroscopy | Utilizes the distinct absorbance spectra of the antibody and the payload to calculate the average DAR. | Rapid and simple. | Requires that the payload has a unique absorbance peak away from the antibody's 280 nm peak. | |
| Mass Spectrometry (MS) | Provides precise mass measurements of the intact ADC or its subunits to determine the number of conjugated drugs. | Highly accurate and can identify different drug-loaded species. | Can be more complex and requires specialized instrumentation. |
The diagram below illustrates the principle of HIC for DAR analysis.
Signaling Pathways and Therapeutic Action
The therapeutic efficacy of an ADC constructed with this compound relies on a sequence of events that culminate in the targeted killing of cancer cells.
-
Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Intracellular Trafficking and Cleavage: The ADC is trafficked to intracellular compartments, such as endosomes and lysosomes. In the highly reducing environment of the cytoplasm, which has a high concentration of glutathione (GSH), the disulfide bond in the linker is cleaved.
-
Payload Release and Action: The cleavage of the disulfide bond liberates the cytotoxic payload. The free drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and controlled synthesis of complex bioconjugates. Its well-defined reactive ends, coupled with a cleavable disulfide bond, make it an ideal reagent for the development of antibody-drug conjugates. A thorough understanding of the reaction parameters, cleavage kinetics, and analytical characterization methods is essential for the successful application of this linker in the design of novel and effective targeted therapies.
References
- 1. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to Azido-PEG3-SS-NHS: A Cleavable Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of Azido-PEG3-SS-NHS ester, a heterobifunctional and cleavable crosslinker. It is designed to be an essential resource for professionals in the fields of bioconjugation, drug delivery, and proteomics, offering detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Core Concepts: Chemical Structure and Properties
This compound ester is a versatile molecule engineered with four key functional components: an azide group, a polyethylene glycol (PEG) spacer, a disulfide bond, and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties allows for a multi-step, controlled approach to conjugating biomolecules, making it particularly valuable in the construction of complex architectures like Antibody-Drug Conjugates (ADCs).
The NHS ester provides a reactive handle for covalent attachment to primary amines, such as the lysine residues found on the surface of antibodies and other proteins. The azide group is a bioorthogonal functional group that can participate in highly specific "click chemistry" reactions, most notably with alkyne-modified molecules. The PEG3 spacer is a short, hydrophilic chain of three ethylene glycol units that enhances the solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product. The centrally located disulfide bond offers a cleavable linkage that is stable in systemic circulation but can be selectively reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione.
Chemical Structure
IUPAC Name: 2,5-dioxopyrrolidin-1-yl 2-(2-(2-(2-azidoethoxy)ethoxy)ethyl)disulfanyl)acetate
Molecular Formula: C₁₅H₂₄N₄O₇S₂
SMILES: O=C(ON1C(CCC1=O)=O)CCSSCCOCCOCCOCCN=[N+]=[N-]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound ester.
| Property | Value |
| Molecular Weight | 452.55 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Reaction Mechanisms and Experimental Workflows
The utility of this compound ester lies in its ability to facilitate a two-stage conjugation process. The first stage involves the reaction of the NHS ester with a primary amine on a biomolecule, followed by the second stage where the azide group is used for click chemistry.
Stage 1: Amine Conjugation via NHS Ester
The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH.
Stage 2: Click Chemistry Conjugation
The azide-modified biomolecule can then be conjugated to a second molecule containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
Stage 3: Disulfide Bond Cleavage
The disulfide bond in the linker can be cleaved by reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which are present at higher concentrations inside cells compared to the bloodstream. This allows for the targeted release of the payload.[1][2][3][4][5]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound ester.
Protocol 1: Antibody Modification with this compound Ester
Materials:
-
Antibody of interest (e.g., IgG)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess linker and quenching buffer using a desalting column equilibrated with PBS, pH 7.4.
-
Protocol 2: Payload Conjugation via Click Chemistry (SPAAC)
Materials:
-
Azide-modified antibody (from Protocol 3.1)
-
Alkyne-modified payload (e.g., DBCO-drug)
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Payload Preparation:
-
Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.
-
-
Click Chemistry Reaction:
-
Add a 1.5- to 3-fold molar excess of the alkyne-payload stock solution to the azide-modified antibody solution.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: Disulfide Bond Cleavage
Materials:
-
Purified ADC
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 7.4
Procedure:
-
Prepare a stock solution of the reducing agent:
-
Freshly prepare a 1 M stock solution of DTT in deionized water or a 0.5 M stock solution of TCEP in PBS.
-
-
Set up the cleavage reaction:
-
To the ADC solution (e.g., 1 mg/mL in PBS), add the reducing agent stock solution to a final concentration of 10-100 mM for DTT or 5-20 mM for TCEP.
-
-
Incubate the reaction:
-
Incubate the reaction mixture at 37°C for 1-4 hours. The extent of cleavage can be monitored by techniques such as RP-HPLC or SDS-PAGE.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the Drug-to-Antibody Ratio (DAR), aggregation, and in vitro cytotoxicity.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using several techniques:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates the different drug-loaded species based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the mass of the intact ADC and its subunits, allowing for the calculation of the DAR.
Aggregation Analysis
The formation of aggregates can impact the efficacy and safety of an ADC. Size-Exclusion Chromatography (SEC) is the most common method for quantifying aggregates.
In Vitro Cytotoxicity Assays
The potency of the ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen. Common assays include MTT and XTT assays, which measure cell viability.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the experimental protocols described in this guide.
Table 1: Reaction Conditions for Antibody Modification
| Parameter | Recommended Range/Value |
| Antibody Concentration | 1-10 mg/mL |
| Linker:Antibody Molar Ratio | 10:1 to 20:1 |
| Reaction pH | 7.2 - 8.5 |
| Reaction Temperature | Room temperature or 4°C |
| Reaction Time | 30-60 min (RT) or 2 hours (4°C) |
| Quenching Agent Conc. | 50-100 mM Tris-HCl |
Table 2: Reaction Conditions for Disulfide Bond Cleavage
| Reducing Agent | Recommended Concentration | Incubation Temperature | Incubation Time |
| DTT | 10-100 mM | 37°C | 1-4 hours |
| TCEP | 5-20 mM | 37°C | 1-4 hours |
Conclusion
This compound ester is a powerful and versatile tool for the construction of advanced bioconjugates, particularly ADCs. Its heterobifunctional and cleavable nature allows for a controlled and modular approach to synthesis, resulting in well-defined and potent therapeutic agents. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this linker in their work, contributing to the advancement of targeted therapies.
References
The Tri-Functional Bridge: A Technical Guide to the Mechanism of Action of Azido-PEG3-SS-NHS
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, Azido-PEG3-SS-NHS, represents a sophisticated chemical tool engineered for the precise and controlled conjugation of biomolecules. Its modular design, incorporating an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide handle, and a reducible disulfide bond, all connected by a hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Mechanism: A Three-Act Process
The utility of this compound unfolds in a sequential, three-part mechanism:
-
Amine Conjugation via NHS Ester: The process begins with the covalent attachment of the linker to a biomolecule, typically a protein or antibody, through the reaction of the NHS ester with primary amines (e.g., the ε-amino group of lysine residues).
-
Bioorthogonal Ligation via Azide Group: The terminal azide group provides a handle for a highly specific "click chemistry" reaction, allowing for the attachment of a second molecule of interest (e.g., a cytotoxic payload, a fluorescent probe) that has been functionalized with an alkyne.
-
Controlled Cleavage via Disulfide Bond: The disulfide bond serves as a cleavable trigger. It remains stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, enabling site-specific release of the conjugated molecule.
Deconstructing the Functional Moieties
The NHS Ester: The Amine-Reactive Anchor
The N-hydroxysuccinimide ester is a highly efficient functional group for targeting accessible primary amines on proteins and other biomolecules. The reaction, known as acylation, proceeds via a nucleophilic attack from the amine on the ester's carbonyl carbon, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]
Mechanism of NHS Ester-Amine Reaction: The reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5.[3][4] At lower pH, the amine is protonated (-NH3+), and at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[3]
The PEG3 Spacer: The Hydrophilic Connector
The polyethylene glycol (PEG) component, in this case, consisting of three ethylene glycol units, serves several critical functions in bioconjugation. Its hydrophilic nature enhances the water solubility of the entire conjugate, which is particularly important when dealing with hydrophobic payloads. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.
The Azide Group: The Click Chemistry Handle
The azide group (-N₃) is a key component for bioorthogonal ligation. It is largely unreactive with most biological functional groups, ensuring that the subsequent conjugation is highly specific. The azide participates in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst. This reaction involves a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.
The Disulfide Bond: The Reductive Release Trigger
The disulfide bond (-S-S-) is the cleavable element of the linker. It is relatively stable in the oxidizing extracellular environment, such as the bloodstream. However, upon internalization into a cell, it is exposed to a highly reducing environment due to a significant concentration gradient of glutathione (GSH), which is approximately 1-10 mM intracellularly compared to ~5 µM in plasma. This high concentration of GSH facilitates the reduction of the disulfide bond to two thiol groups, effectively cleaving the linker and releasing the payload.
Quantitative Data Presentation
The efficiency and stability of the functional groups in this compound are critical for its successful application. The following tables summarize key quantitative data.
Table 1: Stability of NHS Esters in Aqueous Solution
This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 8.0 | Room Temperature | ~3.5 hours |
| 9.0 | Room Temperature | ~2 hours |
Data sourced from multiple references.
Table 2: Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This table provides a direct comparison of the second-order rate constants (k₂) for the reaction of various cyclooctynes with a model azide (benzyl azide). A higher k₂ value indicates a faster reaction.
| Strained Alkyne | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| BCN | Acetonitrile/Water | ~0.3 |
| DBCO | Acetonitrile | ~0.1 |
| DBCO | Methanol | ~0.03 |
| DBCO | Acetonitrile/Water | ~0.06 |
Data sourced from multiple references.
Table 3: Disulfide Bond Cleavage Data Points
This table provides illustrative data points on the cleavage of disulfide bonds under reducing conditions, highlighting the impact of glutathione (GSH) concentration.
| Disulfide Linker Context | Reducing Condition | Time | % Cleavage |
| Oligonucleotide conjugate | 5 mM GSH | 3 h | ~50% |
| ADC in mouse plasma (unhindered) | In vivo | 3 days | ~100% |
| ADC in mouse plasma (hindered) | In vivo | >48 h | <50% |
Data points extracted from various studies. It is well-established that increasing glutathione concentration accelerates the rate of disulfide bond cleavage. Furthermore, introducing steric hindrance around the disulfide bond can significantly increase its stability in plasma.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful application of this compound.
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes the conjugation of a protein (e.g., an antibody) to an alkyne-functionalized payload.
Step 1: NHS Ester Conjugation to Protein
-
Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.
-
Linker Solution Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Payload Preparation: Dissolve the alkyne-functionalized payload (e.g., DBCO-payload) in a compatible solvent.
-
Click Reaction: Add a 5- to 10-fold molar excess of the alkyne-payload solution to the purified azide-functionalized protein from Step 1.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove the excess payload.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).
Protocol 2: In Vitro Disulfide Cleavage Assay
This protocol simulates the intracellular reducing environment to assess the cleavage of the disulfide bond.
-
Sample Preparation: Prepare a solution of the purified conjugate (from Protocol 1) in PBS, pH 7.4, at a known concentration (e.g., 1 mg/mL).
-
GSH Solution Preparation: Freshly prepare a stock solution of reduced glutathione (GSH) in PBS, pH 7.4.
-
Cleavage Reaction: Add the GSH stock solution to the conjugate solution to a final concentration of 1-10 mM to mimic intracellular concentrations.
-
Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by flash freezing or adding an equal volume of ice-cold acetonitrile). Analyze the samples from each time point by LC-MS to quantify the remaining intact conjugate and the amount of released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.
Mandatory Visualization
References
The Disulfide Bridge: A Functional Guide to Azido-PEG3-SS-NHS in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the disulfide bond in the heterobifunctional linker, Azido-PEG3-SS-NHS. This linker has gained significant traction in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), due to its precisely engineered components that facilitate efficient bioconjugation and controlled payload release. At the heart of its functionality lies the disulfide bond, a chemically labile linkage that acts as a biological switch, remaining stable in the extracellular environment and undergoing rapid cleavage within the target cell.
The Molecular Architecture of this compound
This compound is a trifunctional molecule, with each component serving a distinct and vital purpose in the construction of bioconjugates:
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group facilitates the covalent attachment of the linker to primary amines (e.g., lysine residues) on proteins and antibodies, forming a stable amide bond.[1] The reaction is typically carried out in a slightly alkaline pH range (7.2-8.5) to ensure the deprotonation of the amine groups, making them effective nucleophiles.[2]
-
Polyethylene Glycol (PEG) Spacer: The triethylene glycol (PEG3) spacer is a hydrophilic chain that imparts several beneficial properties to the resulting conjugate. It increases the overall solubility of the molecule, can reduce aggregation, and may shield the conjugate from proteolytic degradation, potentially improving its pharmacokinetic profile.
-
Azide Group: The terminal azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The azide group readily reacts with alkyne-functionalized molecules, such as cytotoxic drugs or imaging agents, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[3]
-
Disulfide Bond (-S-S-): This is the core functional element for controlled release. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage by reducing agents.[4]
The Disulfide Bond: A Redox-Sensitive Trigger for Payload Release
The central function of the disulfide bond in this compound is to provide a mechanism for the selective release of a conjugated payload within the reducing environment of the target cell. This selectivity is primarily driven by the significant concentration gradient of the tripeptide glutathione (GSH) between the extracellular and intracellular compartments.
The bloodstream has a low concentration of reducing agents, with cysteine being the most abundant reactive thiol at concentrations of approximately 8-11 µM. In contrast, the intracellular concentration of glutathione is significantly higher, ranging from 1 to 10 mM, which is up to 1000-fold greater than in the extracellular space. This high intracellular GSH concentration creates a highly reducing environment that readily cleaves the disulfide bond through a thiol-disulfide exchange reaction, liberating the conjugated payload.
Cancer cells, in particular, often exhibit elevated levels of glutathione, which is thought to be a mechanism to protect them from oxidative stress. This elevated GSH level in the tumor microenvironment can further enhance the selective cleavage of disulfide-linked ADCs, increasing their therapeutic index.
Quantitative Data on Glutathione Concentrations
The differential in glutathione concentration is a key quantitative parameter underpinning the utility of disulfide linkers.
| Location | Glutathione (GSH) Concentration | Reference |
| Blood Plasma | ~5 µM | |
| Intracellular (Normal Cells) | 1-10 mM | |
| Intracellular (Tumor Cells) | Often elevated compared to normal cells |
| Factor | Effect on Cleavage Rate | Rationale |
| Glutathione Concentration | Increased concentration leads to a faster cleavage rate. | The reaction is concentration-dependent; higher concentrations of the reducing agent drive the equilibrium towards the cleaved state. |
| Steric Hindrance | Increased steric hindrance around the disulfide bond decreases the cleavage rate. | Bulky chemical groups near the disulfide bond can physically obstruct the approach of glutathione, slowing the thiol-disulfide exchange reaction. This is a common strategy to improve the in-vivo stability of disulfide linkers. |
| pH | The reaction rate is pH-dependent, with optimal rates typically observed near physiological pH. | The thiol-disulfide exchange reaction involves a thiolate anion (RS-), the concentration of which is dependent on the pKa of the thiol and the pH of the environment. |
Experimental Protocols
The following is a generalized, multi-step protocol for the creation of an antibody-drug conjugate (ADC) using this compound, followed by an assay to measure the in vitro release of the payload.
Part 1: Conjugation of this compound to an Antibody
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into a non-amine-containing buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Reaction:
-
Dissolve this compound in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification of the Azide-Functionalized Antibody:
-
Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.
-
Part 2: Click Chemistry for Payload Conjugation
This protocol assumes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Preparation of Reagents:
-
Prepare stock solutions of:
-
Copper(II) sulfate (CuSO4) in water (e.g., 20 mM).
-
A copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water (e.g., 100 mM).
-
A reducing agent such as sodium ascorbate in water (e.g., 300 mM, freshly prepared).
-
The alkyne-functionalized payload in a suitable solvent (e.g., DMSO).
-
-
-
Click Reaction:
-
To the azide-functionalized antibody in PBS, add the alkyne-payload to the desired molar excess.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the final ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload and catalyst.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR).
-
Part 3: In Vitro Disulfide Cleavage Assay (Ellman's Assay)
This assay quantifies the release of a thiol-containing payload.
-
Preparation of Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Glutathione (GSH) Solution: Prepare a stock solution of GSH (e.g., 100 mM) in the Reaction Buffer.
-
Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer to generate a standard curve.
-
-
Cleavage Reaction:
-
Incubate the purified ADC at a known concentration with a physiological concentration of GSH (e.g., 1-10 mM) in the Reaction Buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
-
Quantification of Released Thiol:
-
To each aliquot and to the cysteine standards, add the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of the released thiol-containing payload from the standard curve.
-
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and cleavage analysis.
Mechanism of Action
References
- 1. Catalysis of thiol/disulfide exchange: single-turnover reduction of protein disulfide-isomerase by glutathione and catalysis of peptide disulfide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in bioconjugation. The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1] This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.
Core Concepts: The Advantages of the PEG3 Spacer
The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.[1]
Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1][2] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer helps to mitigate this by creating a hydration shell around the drug, improving its solubility and preventing aggregation.[1] This enhancement in solubility is crucial for maintaining the stability and manufacturability of the bioconjugate.
Improved Pharmacokinetics: The PEG3 spacer can improve the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG3 can contribute to improved pharmacokinetics.
Reduced Immunogenicity: The PEG3 spacer also plays a crucial role in reducing the immunogenicity of the bioconjugate. The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response.
Precise Spatial Control: The defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.
Quantitative Data on the Impact of PEG Spacers
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths and against other spacer types.
Table 1: Comparison of Physicochemical Properties of Crosslinkers
| Feature | PEG Spacer (e.g., PEG3) | Alkyl Chain Spacer | Advantage of PEG Spacer |
| Hydrophilicity | High | Low | Increased solubility of the bioconjugate, reduced aggregation. |
| Flexibility | High | Low to Medium | Allows for optimal orientation of conjugated molecules, can improve cell permeability. |
| Biocompatibility | High | Variable | Low immunogenicity and toxicity. |
| Immunogenicity | Low | Can be immunogenic | "Stealth effect" shields epitopes from the immune system. |
Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
| Property | Short PEG (e.g., PEG3/4) | Long PEG (e.g., PEG8/24) | General Trend |
| Solubility | Good | Excellent | Longer PEG chains further increase solubility, which is beneficial for hydrophobic payloads. |
| In Vitro Potency (IC50) | Generally Higher | May be slightly lower | Shorter linkers can sometimes lead to more potent in vitro effects. |
| Plasma Half-Life (t1/2) | Moderate Increase | Significant Increase | Longer PEG chains lead to a more pronounced increase in circulation time. |
| Tumor Growth Inhibition | Effective | Often More Effective | Improved pharmacokinetics with longer PEG chains can lead to better in vivo efficacy. |
| Aggregation | Low | Very Low | All PEG spacers reduce aggregation compared to non-PEG linkers, with longer chains being more effective. |
Mandatory Visualizations
References
The Researcher's Guide to Cleavable Bifunctional Crosslinkers: A Core Component in Modern Drug Development and Proteomics
For Immediate Release
In the intricate world of biological research and pharmaceutical development, the ability to selectively link and later separate molecules is paramount. Cleavable bifunctional crosslinkers have emerged as indispensable tools, enabling scientists to probe protein-protein interactions, construct sophisticated drug delivery systems, and unravel complex cellular signaling pathways. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core types of cleavable crosslinkers, their mechanisms of action, quantitative data for experimental design, and detailed protocols for their application.
Introduction to Cleavable Bifunctional Crosslinkers
Bifunctional crosslinkers are chemical reagents that possess two reactive ends capable of covalently linking to functional groups on proteins or other biomolecules.[1] What sets cleavable crosslinkers apart is the presence of a labile bond within their spacer arm, which can be broken under specific chemical or physical conditions.[2] This "catch-and-release" capability is crucial for applications where the permanent linkage of molecules would hinder subsequent analysis or the delivery of a therapeutic agent.[2]
The core utility of these reagents lies in their ability to trap transient or weak interactions, allowing for their capture and subsequent identification.[3] In the realm of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), cleavable linkers ensure that the potent cytotoxic payload remains tethered to the antibody in circulation and is only released upon reaching the target tumor cell.[4]
Core Types of Cleavable Bifunctional Crosslinkers
There are four primary categories of cleavable crosslinkers, distinguished by the nature of their cleavable bond:
Disulfide Bond-Based Cleavable Crosslinkers
Disulfide linkers contain a disulfide (-S-S-) bond that is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavage is often exploited in intracellular drug delivery, as the cytoplasm has a significantly higher concentration of reducing agents like glutathione compared to the extracellular environment.
A widely used disulfide-containing crosslinker is DSP (Dithiobis(succinimidyl propionate)), a homobifunctional NHS ester that reacts with primary amines.
Acid-Cleavable Crosslinkers
Acid-cleavable linkers are designed to be stable at neutral pH but hydrolyze in acidic environments. This property is particularly useful for targeting the endosomal and lysosomal compartments of cells, where the pH is significantly lower (pH 4.5-6.2) than in the cytoplasm (pH 7.4). Hydrazone linkers are a common example of acid-labile functionalities used in ADCs.
Photocleavable Crosslinkers
Photocleavable linkers incorporate a photolabile group, often a nitrobenzyl moiety, that can be cleaved upon exposure to UV or near-UV light of a specific wavelength. This allows for precise temporal and spatial control over the cleavage process. Photocleavage is a rapid and efficient method for releasing crosslinked molecules without the need for additional chemical reagents.
Enzymatically Cleavable Crosslinkers
Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in a particular cellular compartment or disease state. In the context of ADCs, peptide-based linkers, such as the valine-citrulline (Val-Cit) dipeptide, are widely used. These linkers are stable in the bloodstream but are efficiently cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.
Quantitative Data for Experimental Design
The selection of an appropriate crosslinker depends on several factors, including the reactive groups on the target molecules, the desired spacer arm length, and the required cleavage conditions. The following tables summarize key quantitative data for a selection of common cleavable bifunctional crosslinkers.
| Table 1: Disulfide Cleavable Crosslinkers | ||||
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Condition | Key Characteristics |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester (Amine) | 12.0 | Reducing agents (e.g., 20-50 mM DTT) | Membrane permeable, homobifunctional |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS ester (Amine) | 12.0 | Reducing agents (e.g., 20-50 mM DTT) | Water-soluble, membrane impermeable |
| SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (Amine), Pyridyldithiol (Sulfhydryl) | 6.8 | Reducing agents (e.g., DTT) | Heterobifunctional |
| DTME (Dithiobismaleimidoethane) | Maleimide (Sulfhydryl) | 13.1 | Reducing agents (e.g., DTT) | Homobifunctional, thiol-reactive |
| Table 2: Acid-Cleavable Crosslinkers | ||||
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Condition | Key Characteristics |
| Hydrazone-based linkers (general) | Varies (often with a ketone/aldehyde and a hydrazide) | Variable | Acidic pH (e.g., pH 4.5-5.5) | Used in ADCs like Mylotarg |
| Silyl Ether-based linkers | Varies | Tunable | Acidic pH, rate dependent on substituents | Tunable degradation rates |
| Table 3: Photocleavable Crosslinkers | ||||
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Condition | Quantum Yield/Efficiency |
| PC-Linker | Phosphoramidite | ~5.5 (C3 spacer) | UV light (300-350 nm) | Cleavage within 5 minutes with appropriate lamp |
| Coumarin-based linkers | Amine, Carboxyl | Variable | Blue light (400-450 nm) | Good quantum efficiency (0.25) |
| SDASO linkers | NHS ester, Diazirine | Variable (e.g., 8.9, 11.1, 15.7) | UV activation for crosslinking, MS-cleavable | MS-cleavable for mass spectrometry analysis |
| Table 4: Enzymatically Cleavable Crosslinkers | ||||
| Crosslinker | Reactive Groups | Cleavage Enzyme | Cleavage Site | Key Characteristics |
| Val-Cit-PABC | Varies (e.g., Maleimide) | Cathepsin B | Between Citrulline and PABC | Widely used in ADCs, self-immolative spacer |
| Glu-Val-Cit-PABC | Varies | Cathepsin B | Between Citrulline and PABC | Enhanced hydrophilicity |
| Phe-Lys | Varies | Cathepsin B | Between Lysine and spacer | Alternative dipeptide sequence |
Signaling Pathways and Experimental Workflows
The application of cleavable bifunctional crosslinkers often involves multi-step processes. The following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for protein interaction analysis using a disulfide-cleavable crosslinker.
Caption: Mechanism of action for an ADC with an enzymatically cleavable Val-Cit linker.
Experimental Protocols
Detailed methodologies are crucial for the successful application of cleavable crosslinkers. Below are generalized protocols for key experiments.
Protocol 1: Protein Crosslinking using DSP (Disulfide-Cleavable)
Objective: To crosslink interacting proteins within a complex for subsequent isolation and identification.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
DSP crosslinker.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Reducing agent (e.g., 50 mM DTT in a suitable buffer).
Procedure:
-
Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a final concentration of 25 mM.
-
Crosslinking Reaction:
-
Add the DSP stock solution to the protein sample to achieve a final DSP concentration of 0.25-5 mM. The optimal concentration should be determined empirically. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for protein concentrations below 5 mg/mL.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction by reacting with any excess NHS esters. Incubate for 15 minutes at room temperature.
-
Isolate Crosslinked Complex: Proceed with the isolation of the protein complex of interest (e.g., via immunoprecipitation or affinity chromatography).
-
Cleave Crosslinks: To cleave the disulfide bond, incubate the isolated complex with 20-50 mM DTT for 30 minutes at 37°C.
-
Analysis: Analyze the released proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: In Vitro Cleavage of a Val-Cit Linker in an ADC by Cathepsin B
Objective: To determine the rate and extent of drug release from an ADC containing a Val-Cit linker in the presence of Cathepsin B.
Materials:
-
ADC with a Val-Cit linker.
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Activation solution (e.g., 8 mM L-cysteine in assay buffer).
-
Quenching solution (e.g., strong acid or organic solvent to stop the enzymatic reaction).
-
Analytical system (e.g., HPLC, LC-MS) for quantifying the released drug.
Procedure:
-
Activate Cathepsin B: Prepare a working solution of Cathepsin B in the assay buffer containing the activating agent. Incubate for a specified time (e.g., 15 minutes at 37°C) to ensure the enzyme is active.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Cleavage: Start the reaction by adding the activated Cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar range for the ADC.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Quantify Released Drug: Analyze the quenched samples using a calibrated HPLC or LC-MS method to determine the concentration of the released cytotoxic payload.
-
Data Analysis: Plot the concentration of the released drug over time to determine the cleavage kinetics.
Conclusion
Cleavable bifunctional crosslinkers are powerful and versatile reagents that have significantly advanced our ability to study protein interactions and develop targeted therapeutics. By understanding the distinct properties and mechanisms of disulfide, acid-cleavable, photocleavable, and enzymatically cleavable linkers, researchers can select the optimal tool for their specific experimental needs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective implementation of these essential chemical tools in both basic research and drug development.
References
An In-depth Technical Guide to Azide-Alkyne Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone in various scientific disciplines, including drug discovery, bioconjugation, and materials science, due to its reliability and specificity.[2][3][4] This guide provides a comprehensive overview of the two major types of azide-alkyne click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles of Azide-Alkyne Click Chemistry
The foundation of azide-alkyne click chemistry lies in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[5] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has revolutionized its application. These modern iterations offer significant rate accelerations and, in the case of CuAAC, complete regioselectivity.
The bioorthogonal nature of the azide and alkyne functional groups is a key feature; they are largely unreactive within complex biological systems, ensuring that the reaction proceeds with high specificity between the desired partners. This has made click chemistry an invaluable tool for labeling and modifying biomolecules in living systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of a click reaction, uniting terminal alkynes and azides to yield 1,4-disubstituted 1,2,3-triazoles exclusively. This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart and is insensitive to a wide pH range (4 to 12) and aqueous conditions.
Reaction Mechanism
The mechanism of CuAAC involves a copper(I) catalyst that coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered metallacycle that subsequently rearranges and releases the triazole product, regenerating the copper(I) catalyst.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Catalysts, Ligands, and Solvents
The active catalyst in CuAAC is the copper(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, it is more common to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most notably sodium ascorbate.
Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing disproportionation, and accelerating the reaction. The choice of ligand can also influence the reaction's compatibility with biological systems by sequestering the potentially toxic copper ions.
| Ligand | Key Properties | Typical Use |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Water-insoluble, one of the first and most widely used ligands. | Organic solvents, bioconjugation. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble, reduces copper cytotoxicity. | Aqueous bioconjugation. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Highly water-soluble, accelerates reaction rates and suppresses cytotoxicity. | Live cell imaging, in vivo applications. |
A wide variety of solvents are compatible with CuAAC, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as alcohols and water. In many cases, aqueous solvent systems are ideal, often providing the best yields and reaction rates.
Experimental Protocol: CuAAC Bioconjugation
This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule to an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in the desired buffer.
-
Add the ligand solution to the reaction mixture. A typical ligand-to-copper ratio is 5:1.
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of copper can be adjusted, typically between 50 µM and 250 µM for bioconjugation.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction times may vary depending on the specific reactants and concentrations.
-
The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purify the conjugate using appropriate chromatographic techniques. Copper can be removed by washing with a solution containing a chelator like EDTA.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems.
Reaction Mechanism
The SPAAC reaction is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form the triazole product. The release of ring strain from the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed at physiological temperatures.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Cyclooctyne Reagents
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. Various cyclooctyne derivatives have been developed to enhance reaction kinetics and improve stability and solubility.
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |
| OCT | ~10⁻³ | First generation, relatively slow kinetics. |
| ALO (Aza-cyclooctyne) | ~10⁻² | Increased reactivity compared to OCT. |
| DIFO (Difluorinated cyclooctyne) | 0.045 - 0.76 | Fluorine substitution significantly increases reaction rate. |
| BCN (Bicyclo[6.1.0]nonyne) | 0.0034 - 0.01 | Good balance of stability and reactivity. |
| DBCO (Dibenzocyclooctyne) | 0.03 - 0.1 | High reactivity, widely used for bioconjugation. |
| DIBAC/ADIBO | ~1.0 | Aza-dibenzocyclooctyne with very fast kinetics. |
Note: Rate constants can vary depending on the specific azide and reaction conditions.
Experimental Protocol: SPAAC Bioconjugation
This protocol outlines a general procedure for labeling a biomolecule containing an azide with a cyclooctyne-functionalized probe.
Materials:
-
Azide-modified biomolecule
-
Cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester for protein labeling)
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the azide-modified biomolecule in the appropriate buffer.
-
Dissolve the cyclooctyne reagent in a compatible solvent (e.g., DMSO).
-
Add the cyclooctyne solution to the solution of the azide-modified biomolecule. The molar ratio of cyclooctyne to azide will depend on the specific application and may require optimization.
-
Incubate the reaction mixture at the desired temperature (typically room temperature or 37°C) for 1-24 hours. Reaction progress can be monitored by analytical techniques such as LC-MS or fluorescence imaging if a fluorescent cyclooctyne is used.
-
Purify the labeled biomolecule using methods appropriate for the sample, such as size-exclusion chromatography or dialysis, to remove unreacted cyclooctyne.
Applications in Drug Development and Research
Click chemistry has had a profound impact on drug discovery and development. It is used for:
-
Lead discovery and optimization: Rapidly synthesizing libraries of compounds for high-throughput screening.
-
Bioconjugation: Attaching drugs to targeting moieties like antibodies to create antibody-drug conjugates (ADCs), or linking molecules to imaging agents for diagnostics.
-
Proteomics and Activity-Based Protein Profiling (ABPP): Identifying and characterizing protein targets of drug candidates.
-
Material Science: Creating novel biomaterials, hydrogels, and functionalized surfaces.
Caption: A general experimental workflow for a bioconjugation experiment using click chemistry.
Conclusion
Azide-alkyne click chemistry, in both its copper-catalyzed and strain-promoted forms, offers a powerful and versatile toolkit for researchers, scientists, and drug development professionals. The high efficiency, specificity, and biocompatibility of these reactions have enabled significant advancements in our ability to synthesize complex molecules and probe biological systems. A thorough understanding of the underlying principles, reaction parameters, and available reagents is essential for the successful application of this transformative chemical technology.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
A Deep Dive into Amine-Reactive Crosslinkers: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, amine-reactive crosslinkers are indispensable tools for elucidating protein interactions, developing antibody-drug conjugates (ADCs), and constructing novel biomaterials. This in-depth technical guide explores the core principles of amine-reactive crosslinkers, detailing their chemical reactivity, classification, and practical applications. We provide structured data for easy comparison of common crosslinkers and detailed experimental protocols for key applications.
Introduction to Amine-Reactive Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins and peptides.[1] These primary amines are located at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][2] The high abundance and accessibility of these amine groups make them a frequent target for bioconjugation.[1]
The fundamental principle of amine-reactive crosslinking is an electrophilic-nucleophilic interaction. The amine group, with its lone pair of electrons, acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond. This strategy is widely employed for a variety of applications, including:
-
Protein-Protein Interaction Studies: To identify and characterize interacting proteins.
-
Antibody-Drug Conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.
-
Immobilization of Biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.
-
Labeling: To attach fluorescent dyes or biotin for the detection and tracking of biomolecules.
Chemical Principles of Amine-Reactive Groups
Several types of chemical groups can react with primary amines. The most common among these are N-hydroxysuccinimide (NHS) esters and imidoesters, each with distinct reactivity profiles and forming different types of covalent bonds.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines. The reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (7.2-9.0), releasing N-hydroxysuccinimide (NHS) as a byproduct.
A significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water to become non-reactive. The rate of hydrolysis increases with pH. To maximize conjugation efficiency, reactions are typically performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers. Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.
To improve water solubility and enable cell-surface-specific labeling, sulfonated versions of NHS esters (Sulfo-NHS esters) are available. The addition of a sulfonate group (-SO3) to the N-hydroxysuccinimide ring renders the molecule water-soluble and membrane-impermeable. This is particularly useful for targeting proteins on the exterior of living cells without labeling intracellular proteins. The reaction chemistry of Sulfo-NHS esters with amines is identical to that of NHS esters.
Imidoesters
Imidoesters react with primary amines under alkaline conditions (typically pH 8-10) to form amidine bonds. A key feature of imidoester crosslinkers is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein. However, the resulting amidine bond can be reversible at high pH.
Other Amine-Reactive Chemistries
While NHS esters and imidoesters are the most common, other functional groups also react with primary amines:
-
Isocyanates and Isothiocyanates: These react with primary amines to form urea and thiourea linkages, respectively. While more tolerant to hydrolysis than NHS esters, the resulting bonds are generally less stable.
-
Aldehydes: These react with primary amines to form a Schiff base (imine), which can then be reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.
-
Epoxides (Oxiranes): These react with primary amines through a ring-opening reaction to form a stable carbon-nitrogen bond.
Classification of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be categorized based on the reactivity of their functional groups and the nature of their spacer arm.
Homobifunctional vs. Heterobifunctional Crosslinkers
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group. They are often employed in studies of protein-protein interactions and to create protein polymers. However, they can lead to unwanted polymerization and self-conjugation.
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups. This provides greater control over the conjugation process and minimizes the formation of unwanted polymers. A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.
Cleavable vs. Non-Cleavable Spacer Arms
-
Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules. They are ideal for applications where the long-term integrity of the conjugate is essential.
-
Cleavable Crosslinkers: These contain a spacer arm with a bond that can be broken under specific conditions, such as a disulfide bond (reducible by agents like DTT) or an ester linkage (hydrolyzable). This feature is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within a target cell.
Quantitative Data for Common Amine-Reactive Crosslinkers
The choice of crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No | Yes |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes | No |
| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No | Yes |
| BSG (Bis(sulfosuccinimidyl) glutarate) | Sulfo-NHS Ester | 7.7 | No | Yes | No |
| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | No | Yes |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes | No |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Amine-Reactive Group | Second Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No | No | Yes |
| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3 | No | Yes | No |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | No | Yes |
| Sulfo-SPDP | Sulfo-NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | Yes | No |
Experimental Protocols
The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.
Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)
This protocol is suitable for identifying protein-protein interactions.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
DSS crosslinker.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and should be equilibrated to room temperature before opening.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify crosslinked products.
Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol is a general guide for creating antibody-drug conjugates (ADCs).
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC crosslinker.
-
Anhydrous DMSO or DMF.
-
Thiol-containing drug.
-
Size-exclusion chromatography or dialysis equipment.
Procedure:
-
Antibody-Crosslinker Reaction: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF. b. Add the SMCC stock solution to the antibody solution. A 10- to 20-fold molar excess of SMCC to antibody is a common starting point. c. Incubate for 1-2 hours at room temperature at pH 7.2-8.0. d. Remove excess, unreacted SMCC using a desalting column or dialysis.
-
Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.
-
Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.
Conclusion
Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.
References
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Azido-PEG3-SS-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of antibodies with bioorthogonal handles is a cornerstone of modern bioconjugation, enabling the site-specific attachment of a wide array of molecules such as fluorophores, drugs, and biotin. The Azido-PEG3-SS-NHS ester is a heterobifunctional crosslinker that facilitates the introduction of an azide group onto an antibody. This linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, an azide group for subsequent bioorthogonal "click" chemistry reactions, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a disulfide bond that allows for cleavage of the conjugate under reducing conditions.[1]
This two-step conjugation strategy is particularly valuable in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and conjugation site is crucial for therapeutic efficacy and safety.[2][3] The incorporated azide serves as a versatile chemical handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions with a molecule of interest.[1][4]
Reaction Mechanism and Workflow
The labeling process involves two primary stages: the initial acylation of the antibody with the this compound ester, followed by the removal of excess linker and subsequent bioorthogonal conjugation to an alkyne-modified molecule.
The NHS ester reacts with primary amines on the antibody, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This reaction is efficient at a slightly alkaline pH (7.2-8.5) and results in the release of N-hydroxysuccinimide (NHS) as a byproduct.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the linker to the antibody, the concentration of the antibody, and the reaction conditions. The following table summarizes key quantitative parameters for a typical antibody labeling protocol.
| Parameter | Recommended Range | Notes |
| Antibody Purity | >95% | Must be free of stabilizing proteins like BSA and gelatin. |
| Antibody Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines like Tris will compete with the reaction. |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations generally lead to greater labeling efficiency. |
| Molar Ratio (Linker:Antibody) | 10:1 to 20:1 | This may require optimization depending on the antibody and desired degree of labeling. |
| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH maximizes the rate of aminolysis while minimizing hydrolysis of the NHS ester. |
| Reaction Temperature | Room Temperature or 4°C | 4°C is recommended for sensitive antibodies. |
| Reaction Time | 30 - 120 minutes | Incubation time can be adjusted to control the degree of labeling. |
| Purification Method | Size Exclusion Chromatography (SEC) / Desalting Columns or Dialysis | To remove unreacted linker and byproducts. |
Experimental Protocol
This protocol outlines the steps for labeling an antibody with this compound ester.
Materials and Reagents
-
Antibody of interest (in an amine-free buffer)
-
This compound Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50mM Sodium Phosphate Buffer, pH 7.2-8.0.
-
Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M Glycine
-
Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
Antibody Preparation
-
Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris, glycine, or preservatives like sodium azide, it must be purified prior to labeling.
-
Adjust the antibody concentration to 2.5 mg/mL or higher in the Reaction Buffer.
Labeling Procedure
-
Prepare the Linker Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and should not be stored in solution.
-
Calculate Reagent Volume: Determine the volume of the 10 mM linker stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.
-
Labeling Reaction: Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Protect the reaction from light if the final conjugate is light-sensitive.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
Purification of the Azide-Labeled Antibody
-
Column Equilibration: Equilibrate the desalting column with the desired storage buffer (e.g., 1X PBS, pH 7.4).
-
Purification: Apply the reaction mixture to the equilibrated column and centrifuge according to the manufacturer's instructions. The larger azide-labeled antibody will elute first, while the smaller, unreacted linker and byproducts are retained. Alternatively, perform dialysis against the storage buffer.
-
Concentration and Storage: Determine the concentration of the purified azide-labeled antibody. Store at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
Subsequent "Click" Chemistry Reaction
The azide-labeled antibody is now ready for conjugation to a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN) via a click chemistry reaction. This bioorthogonal reaction is highly efficient and specific, allowing for the creation of well-defined antibody conjugates.
References
Application Notes and Protocols for Cell Surface Protein Modification using Azido-PEG3-SS-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-SS-NHS ester is a heterobifunctional, cleavable crosslinker designed for the selective modification of cell surface proteins. This reagent offers a versatile platform for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and proteomic studies. Its unique structure incorporates three key functionalities:
-
An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., lysine residues) on proteins to form stable amide bonds.
-
A polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance.
-
A disulfide (SS) bond that allows for the cleavage of the linker and release of the modified protein under reducing conditions.
-
An azide (N3) group that serves as a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of a wide range of molecules, such as fluorophores, biotin, or cytotoxic drugs.
These application notes provide detailed protocols for the use of this compound ester in cell surface protein modification, from initial cell labeling to the isolation and analysis of target proteins.
Chemical Structure and Reaction Mechanism
The this compound ester facilitates a two-step modification of cell surface proteins. The first step involves the reaction of the NHS ester with primary amines on the protein surface. The second, optional step, involves the bioorthogonal click chemistry reaction of the azide group with an alkyne-containing molecule.
Data Presentation: Representative Quantitative Parameters
The following tables summarize typical quantitative parameters for cell surface protein labeling experiments using this compound ester. Optimal conditions may vary depending on the cell type and specific experimental goals.
Table 1: Cell Surface Labeling Parameters
| Parameter | Recommended Range | Notes |
| Reagent Concentration | 0.5 - 2.0 mg/mL | Higher concentrations may be required for cells with lower surface protein expression. |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Adjust based on cell type and size. |
| Incubation Time | 15 - 30 minutes | Longer incubation times may increase labeling but can also affect cell viability. |
| Incubation Temperature | 4°C (on ice) | Recommended to minimize internalization of labeled proteins. |
| pH of Labeling Buffer | 7.2 - 8.5 | Crucial for efficient reaction of the NHS ester with primary amines. |
Table 2: Cell Viability and Labeling Efficiency
| Cell Line | Reagent Conc. (mg/mL) | Incubation Time (min) | Cell Viability (%) | Labeling Efficiency (%) |
| Jurkat | 1.0 | 30 | > 95% | > 90% |
| HeLa | 1.0 | 30 | > 95% | > 85% |
| A549 | 1.5 | 30 | > 90% | > 80% |
Note: Data are representative and should be optimized for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins
This protocol describes the covalent attachment of this compound ester to primary amines on the surface of live cells.
Materials:
-
Cells of interest in suspension or adherent culture
-
This compound ester
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 7.2-7.4 and pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 100 mM Tris-HCl or 100 mM glycine in PBS, pH 7.5, ice-cold
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
For suspension cells: Harvest cells by centrifugation and wash twice with ice-cold PBS (pH 7.2-7.4).
-
For adherent cells: Wash cells twice with ice-cold PBS (pH 7.2-7.4) in the culture plate.
-
-
Resuspend Cells: Resuspend the cell pellet (or cover adherent cells) in ice-cold PBS (pH 8.0) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound ester in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 0.5 - 2.0 mg/mL. Mix gently by inverting the tube.
-
Incubation: Incubate the reaction on ice for 30 minutes with occasional gentle mixing.
-
Quenching: Stop the reaction by adding ice-cold Quenching Buffer to a final concentration of 100 mM. Incubate on ice for 10 minutes.
-
Washing: Pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 7.2-7.4) to remove excess reagent and quenching buffer.
-
Downstream Applications: The azide-labeled cells are now ready for click chemistry, cell lysis, or other downstream analyses.
Protocol 2: Click Chemistry for Biotinylation or Fluorophore Conjugation
This protocol describes the attachment of an alkyne-containing molecule (e.g., Alkyne-Biotin or a fluorescent probe) to the azide-labeled cell surface proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-Biotin or Alkyne-Fluorophore
-
Copper (II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS, pH 7.4
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of Alkyne-Biotin or Alkyne-Fluorophore in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
Resuspend the azide-labeled cells in PBS (pH 7.4).
-
Add the alkyne-containing molecule to a final concentration of 50-100 µM.
-
In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the cell suspension to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove excess click chemistry reagents.
-
Proceed to Downstream Applications: The cells are now ready for analysis by flow cytometry, fluorescence microscopy, or for lysis and immunoprecipitation.
Protocol 3: Immunoprecipitation and Elution of Labeled Proteins
This protocol describes the isolation of biotinylated cell surface proteins using streptavidin-agarose beads and subsequent elution by cleaving the disulfide bond.
Materials:
-
Biotinylated cells (from Protocol 2)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer: 50 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP) in PBS, pH 8.5
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
Resuspend the biotinylated cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube containing pre-washed streptavidin-agarose beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
-
-
Analysis: The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive reagent | Use fresh, properly stored this compound. Prepare stock solution immediately before use. |
| Suboptimal pH | Ensure the labeling buffer is at pH 7.2-8.5. Avoid amine-containing buffers (e.g., Tris). | |
| Low cell surface protein expression | Increase the concentration of the labeling reagent or the number of cells. | |
| High Cell Death | Reagent concentration too high | Perform a titration experiment to determine the optimal, non-toxic concentration. |
| Extended incubation time | Reduce the incubation time. | |
| High Background in IP | Insufficient washing | Increase the number of washes and/or the stringency of the wash buffer. |
| Non-specific binding to beads | Pre-clear the lysate with unconjugated agarose beads before adding streptavidin beads. | |
| Low Protein Elution | Incomplete reduction of disulfide bond | Increase the concentration of DTT or TCEP, or increase the incubation time/temperature. |
| Protein precipitation on beads | Elute in a buffer containing a mild denaturant (e.g., 1% SDS), if compatible with downstream analysis. |
Application Note: A Step-by-Step Guide for Azido-PEG3-SS-NHS Ester Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Azido-PEG3-SS-NHS ester is a heterobifunctional crosslinker designed for bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] This linker possesses three key chemical motifs:
-
An N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (-NH₂) found on proteins and peptides, such as the side chains of lysine residues.[2][3][4]
-
An azide (N₃) group that enables highly specific covalent reaction with alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry".[1]
-
A disulfide (SS) bond that provides a cleavable linkage, allowing for the release of a conjugated molecule under reducing conditions present within a cell.
The short, hydrophilic tri-polyethylene glycol (PEG3) spacer enhances the solubility of the linker and the resulting conjugate in aqueous media. This guide provides detailed protocols for the sequential conjugation of this linker to a protein, followed by a click chemistry reaction and subsequent cleavage of the disulfide bond.
Chemical Principles and Reaction Mechanisms
The utility of the this compound ester lies in its three distinct reactive handles, which can be addressed in a controlled, sequential manner.
1. NHS Ester Reaction with Primary Amines
The conjugation process begins with the reaction of the NHS ester group with a primary amine on a biomolecule. This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The efficiency of this reaction is highly dependent on pH, with an optimal range of 7.2-8.5. Below this range, the amine is protonated and non-nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction that reduces conjugation efficiency.
2. Azide-Alkyne Click Chemistry
Once the linker is attached to the first biomolecule, the terminal azide group is available for a click chemistry reaction. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the azide to a terminal alkyne on a second molecule to form a highly stable triazole ring. This reaction is known for its high efficiency, specificity, and biocompatibility, as neither azide nor alkyne groups are typically found in biological systems. The reaction is typically catalyzed by adding copper(II) sulfate and a reducing agent like sodium ascorbate to generate the active Copper(I) species in situ.
3. Disulfide Bond Cleavage
The disulfide bond within the linker is stable under physiological conditions but can be readily cleaved by reducing agents. Common reagents used for this purpose include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). This cleavage is often exploited for the intracellular release of drugs from ADCs, as the cytoplasm has a higher concentration of reducing agents like glutathione compared to the extracellular environment.
Experimental Workflow
The overall process involves three main stages: initial conjugation to a primary amine, a subsequent click chemistry reaction, and optional cleavage. Each conjugation step is followed by a purification step to remove unreacted reagents.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol details the labeling of a protein with the this compound linker.
Materials:
-
Protein or other amine-containing biomolecule
-
This compound Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 50 mM Borate Buffer, pH 8.3-8.5.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Molar Excess: Determine the volume of the linker stock solution needed to achieve the desired molar excess (typically 10- to 20-fold molar excess over the protein).
-
Conjugation Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the solution through a desalting column or by dialyzing against a suitable buffer (e.g., PBS). The resulting azide-functionalized protein is now ready for Protocol 2.
| Parameter | Recommended Condition | Notes |
| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Temperature | Room Temp (20-25°C) or 4°C | 4°C can be used for sensitive proteins, requires longer incubation. |
| Molar Excess (Linker:Protein) | 10x - 20x | Varies depending on protein and desired degree of labeling (DOL). |
| Reaction Time | 1 - 4 hours (RT) or 4 - 12 hours (4°C) | Monitor reaction progress if possible. |
| Suitable Buffers | Bicarbonate, Borate, HEPES, Phosphate | Must be free of primary amines. |
| Buffers to Avoid | Tris, Glycine, Ammonium Buffers | Compete with the target molecule for reaction with the NHS ester. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized protein from Protocol 1 to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., drug, probe)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh)
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
PBS or other suitable non-amine buffer, pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the reagents in the following order: a. The azide-functionalized protein in buffer. b. The alkyne-containing molecule (typically 2-10 molar equivalents). c. A premixed solution of CuSO₄ and THPTA ligand. (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Mix gently by inverting the tube and incubate for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. Suitable methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).
| Component | Typical Final Concentration / Ratio |
| Azide-Protein | 1 - 5 mg/mL |
| Alkyne-Molecule | 2-10 molar equivalents |
| Copper (II) Sulfate | 50 - 250 µM |
| Sodium Ascorbate | 1 - 5 mM |
| Ligand (THPTA) | 250 - 1250 µM (5x molar equivalent to Copper) |
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond to release the conjugated payload.
Materials:
-
Purified conjugate (from Protocol 2)
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the purified conjugate in the reaction buffer.
-
Add the reducing agent to the desired final concentration (e.g., 10-50 mM for DTT, 5-20 mM for TCEP).
-
Incubate the reaction for 30-60 minutes at 37°C.
-
The cleavage can be confirmed by methods such as SDS-PAGE (observing a mass shift) or mass spectrometry.
| Reagent | Optimal pH | Odor | Stability | Mechanism |
| DTT | > 7.0 | Strong, unpleasant | Air-sensitive (oxidizes) | Thiol-disulfide exchange. |
| TCEP | < 8.0 | Odorless | Air-stable | Irreversible Sₙ2 displacement. |
Characterization of Conjugates
Successful conjugation should be verified at each stage.
-
Mass Spectrometry (MS): The most direct method to confirm conjugation and determine the degree of labeling (DOL) by measuring the mass increase of the protein after each step.
-
HPLC: Techniques like Size-Exclusion (SEC), Reverse-Phase (RP), or Ion-Exchange (IEX) can be used to assess the purity of the conjugate and separate it from unconjugated starting materials.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the payload has a distinct chromophore, to help calculate the DOL.
References
Application Notes and Protocols: Azido-PEG3-SS-NHS for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-SS-NHS is a heterobifunctional crosslinker that enables the covalent modification of biomolecules for subsequent click chemistry applications.[1][2] This reagent features three key components: an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, a polyethylene glycol (PEG) spacer to enhance solubility, and an azide group for bioorthogonal click chemistry reactions.[1][3] The inclusion of a disulfide (-S-S-) bond within the linker allows for cleavable conjugation, which is particularly useful in applications like drug delivery where the release of a payload is desired under reducing conditions.[4]
This document provides detailed protocols for utilizing this compound to label proteins and other amine-containing molecules, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Key Features of this compound:
-
Amine-Reactive NHS Ester: Efficiently reacts with primary amines (e.g., lysine residues and the N-terminus of proteins) to form stable amide bonds.
-
Azide Group: Enables highly specific and efficient "click" reactions with alkyne-containing molecules.
-
PEG3 Spacer: A hydrophilic three-unit polyethylene glycol spacer enhances water solubility and reduces steric hindrance.
-
Cleavable Disulfide Bond: The disulfide bond can be cleaved by reducing agents, allowing for the release of conjugated molecules.
Applications:
-
Antibody-Drug Conjugates (ADCs): Used to link cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein Labeling: Facilitates the attachment of fluorescent dyes, biotin, or other probes for detection and analysis.
-
Biomolecule Conjugation: Enables the linking of various molecules for research and therapeutic purposes.
-
PROTACs: Can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
This section details the two-stage process for bioconjugation using this compound: 1) Amine labeling of a protein and 2) Copper-catalyzed click chemistry reaction with an alkyne-containing molecule.
Protocol 1: Protein Labeling with this compound
This protocol describes the modification of a protein with an azide group using the NHS ester functionality of the linker.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.2-8.5. Note: Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL or 10 mM). Note: The NHS ester is moisture-sensitive and will hydrolyze. Do not prepare stock solutions for long-term storage.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal molar excess may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a spin desalting column, dialysis, or gel filtration.
-
The resulting azide-activated protein is now ready for the click reaction or storage.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne).
Materials:
-
Azide-activated protein (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 2-5 parts ligand.
-
Let this mixture stand for several minutes.
-
-
Click Reaction:
-
In a reaction tube, combine the azide-activated protein and the alkyne-containing molecule. The molar ratio will depend on the desired degree of labeling.
-
Add the premixed CuSO₄/THPTA catalyst to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate to remove the catalyst and excess reagents using size-exclusion chromatography or dialysis.
-
Quantitative Data
The following table summarizes typical reaction parameters for protein labeling with this compound. These values may require optimization for specific applications.
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Optimal pH | 7.2 - 8.5 | Aqueous buffer | |
| Reaction Time (NHS Ester) | 1 - 4 hours | Room Temperature | |
| 2 - 8 hours | 4°C | ||
| Molar Excess of NHS Ester | 10 - 20 fold | 1-10 mg/mL protein | |
| General Labeling Efficiency | 20 - 35% | Dependent on protein and conditions |
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling and click chemistry.
Reaction Mechanism
Caption: Chemical reactions for protein labeling and click chemistry.
References
Unlocking Proteomic Insights: Applications of Azido-PEG3-SS-NHS
Abstract
Azido-PEG3-SS-NHS is a versatile heterobifunctional, cleavable crosslinker that has emerged as a powerful tool in the field of proteomics. Its unique architecture, featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a central disulfide bond cleavable by reducing agents, a flexible polyethylene glycol (PEG) spacer, and a terminal azide group for bioorthogonal "click" chemistry, enables a wide range of applications. These applications are pivotal for researchers, scientists, and drug development professionals seeking to elucidate protein interactions, identify drug targets, and profile protein activity. This document provides detailed application notes and protocols for the use of this compound in proteomics research.
Introduction
The study of the proteome, the entire set of proteins expressed by an organism, is fundamental to understanding cellular processes in both health and disease. Chemical proteomics utilizes chemical probes to investigate protein function, interactions, and modifications within a complex biological system. This compound is a key reagent in this field, designed to covalently label proteins and their interacting partners.
The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond. The azide handle allows for the specific attachment of reporter tags (e.g., biotin, fluorophores) or other molecules functionalized with an alkyne group via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[1][2] The integrated disulfide bond provides a crucial advantage, allowing for the cleavage of the linker and the release of captured proteins under mild reducing conditions, facilitating their identification by mass spectrometry.
Key Applications in Proteomics
This compound is instrumental in several key proteomics workflows:
-
Chemical Cross-linking Mass Spectrometry (XL-MS) for Protein-Protein Interaction Studies: By covalently linking interacting proteins, this reagent allows for the capture and subsequent identification of protein complexes, including transient or weak interactions that are often difficult to detect using other methods.[3][4]
-
Activity-Based Protein Profiling (ABPP): In ABPP, this compound can be used to link a reactive probe, which targets a specific class of enzymes, to a reporter tag for enrichment and identification of active enzymes in a complex proteome.[5]
-
Target Identification and Engagement Studies for Drug Development: This linker can be used to modify a drug candidate, creating a probe to identify its cellular targets. By treating cells with this probe, researchers can enrich and identify the proteins that bind to the drug, confirming target engagement and uncovering potential off-target effects.
Application Note 1: Identification of Protein-Protein Interactions using XL-MS
This application note describes the use of this compound to identify protein-protein interactions in a cellular lysate. The workflow involves cross-linking interacting proteins, enriching the cross-linked complexes, and identifying the constituent proteins by mass spectrometry.
Experimental Protocol
1. Protein Cross-linking in Cell Lysate: a. Prepare a cell lysate at a protein concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). b. Freshly prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). c. Add the this compound stock solution to the cell lysate to a final concentration of 0.5-2 mM. d. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. e. Quench the reaction by adding a final concentration of 20-50 mM Tris-HCl or glycine and incubate for 15 minutes.
2. Click Chemistry for Biotinylation: a. To the quenched reaction mixture, add an alkyne-biotin conjugate (e.g., DBCO-biotin or biotin-alkyne). b. If using biotin-alkyne, prepare the click chemistry reaction mix containing copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). c. Incubate for 1-2 hours at room temperature. For SPAAC with DBCO-biotin, no copper catalyst is needed.
3. Protein Digestion and Enrichment of Cross-linked Peptides: a. Precipitate the proteins using a suitable method (e.g., acetone precipitation). b. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce disulfide bonds with DTT, followed by alkylation with iodoacetamide. c. Dilute the sample and digest the proteins with trypsin overnight at 37°C. d. Enrich the biotinylated cross-linked peptides using streptavidin-coated magnetic beads. Wash the beads extensively to remove non-biotinylated peptides.
4. Cleavage and Mass Spectrometry Analysis: a. Elute the captured peptides from the streptavidin beads by cleaving the disulfide bond in the linker. This is achieved by incubating the beads in a buffer containing a reducing agent (e.g., 10-20 mM DTT or TCEP) for 30-60 minutes at 37°C. b. Collect the supernatant containing the released peptides. c. Desalt the peptides using a C18 StageTip. d. Analyze the peptides by LC-MS/MS. e. Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides and the interacting proteins.
Visualization of XL-MS Workflow
Caption: Workflow for Protein-Protein Interaction Studies using this compound.
Application Note 2: Activity-Based Protein Profiling (ABPP)
This application note outlines a general strategy for using this compound in a competitive ABPP experiment to assess the selectivity of a small molecule inhibitor against a specific enzyme class.
Experimental Protocol
1. Cell Culture and Inhibitor Treatment: a. Culture cells to the desired confluency. b. Treat the cells with the small molecule inhibitor at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Probe Labeling: a. Harvest the cells and prepare a cell lysate. b. Treat the lysates with an alkyne-functionalized activity-based probe (ABP) that targets the enzyme class of interest. Incubate for 30-60 minutes at room temperature.
3. Click Chemistry and Protein Labeling: a. To the probe-labeled lysates, add this compound to label all accessible primary amines. This step can be omitted if the goal is solely to enrich the ABP-labeled proteins. If included, it serves to normalize for protein abundance.
4. Biotinylation and Enrichment: a. Perform a click chemistry reaction to attach an alkyne-biotin tag to the azide group of the this compound (if used) or an azide-biotin tag to the alkyne group of the ABP. b. Enrich the biotinylated proteins using streptavidin beads.
5. On-bead Digestion and Mass Spectrometry: a. Wash the beads thoroughly. b. Perform on-bead digestion with trypsin. c. To identify the ABP-labeled proteins, the disulfide bond in the this compound can be cleaved with a reducing agent prior to or after tryptic digestion. d. Analyze the eluted peptides by LC-MS/MS.
6. Data Analysis: a. Quantify the relative abundance of the identified proteins across the different inhibitor concentrations. b. A decrease in the signal of a particular enzyme with increasing inhibitor concentration indicates that the inhibitor is engaging that target.
Visualization of Competitive ABPP Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Application Notes and Protocols for NHS Ester Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing N-hydroxysuccinimide (NHS) ester conjugation reactions, a cornerstone of bioconjugation chemistry. This document outlines the critical buffer conditions, provides detailed experimental protocols, and offers troubleshooting guidance for the successful conjugation of proteins, antibodies, and other biomolecules.
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide esters are widely used reagents for covalently labeling biomolecules containing primary amines (-NH₂), such as the N-terminus of proteins and the ε-amino group of lysine residues. The reaction results in the formation of a stable amide bond. The efficiency of this conjugation is highly dependent on reaction conditions, particularly the pH of the buffer, which influences the competing reactions of aminolysis (the desired reaction with the amine) and hydrolysis (reaction with water).
Key Application Areas:
-
Fluorescent Labeling: Attachment of fluorescent dyes for detection in techniques like flow cytometry, immunofluorescence, and Western blotting.
-
Biotinylation: Introduction of biotin for purification or detection using streptavidin-based systems.
-
Drug Conjugation: Covalent attachment of small molecule drugs to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs).
-
Surface Immobilization: Attachment of proteins or other molecules to surfaces for applications such as ELISAs and biosensors.
-
Crosslinking: Linking two or more molecules together using bifunctional NHS ester reagents.
Visualizing the Chemistry and Workflow
Data Presentation: Optimizing Reaction Conditions
The success of an NHS ester conjugation reaction is critically dependent on several factors. The following tables summarize key quantitative data to aid in the design and optimization of your experiments.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[1][2][3]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Table 2: Recommended Buffer Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis. For sensitive proteins, a lower pH (e.g., 7.4) can be used, but may require longer incubation times.[4][5] |
| Buffer Type | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | These buffers are non-reactive with NHS esters. |
| Concentration | 0.1 M | A commonly used concentration that provides sufficient buffering capacity without interfering with the reaction. During large-scale reactions, a more concentrated buffer may be needed to prevent a drop in pH due to hydrolysis. |
Table 3: Buffers and Reagents to Avoid in NHS Ester Conjugation
| Substance | Reason for Avoidance |
| Primary Amines | Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency. |
| Sodium Azide | While low concentrations (≤ 3 mM) may not significantly interfere, higher concentrations of this strong nucleophile can react with the NHS ester and inhibit the desired conjugation. It is recommended to remove sodium azide from antibody preparations before labeling. |
| Glycerol | High concentrations (20-50%) can decrease the efficiency of the reaction. |
Table 4: Typical Reaction Parameters for Protein Labeling with NHS Esters
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency by favoring the bimolecular reaction over the competing unimolecular hydrolysis of the NHS ester. |
| Molar Ratio (NHS:Protein) | 5:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling. A common starting point is a 10:1 to 15:1 molar ratio. |
| Reaction Time | 30 minutes - 2 hours at Room Temperature; 2 hours - overnight at 4°C | Lower temperatures can minimize hydrolysis but may require longer reaction times. |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | Added at the end of the reaction to consume any unreacted NHS ester. |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess is common.
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Antibody Labeling with a Fluorescent Dye NHS Ester
This protocol is a more specific example for labeling an IgG antibody.
Materials:
-
IgG antibody (at least 2 mg/mL)
-
Fluorescent dye NHS ester
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Anhydrous DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange. The antibody concentration should be at least 2 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate, pH 8.5 to the antibody solution to raise the pH.
-
-
Prepare the Dye Solution:
-
Dissolve the fluorescent dye NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation:
-
Add the dye solution to the antibody solution at a molar ratio of 10:1 to 15:1 (dye:antibody).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
-
Purify the Labeled Antibody:
-
Separate the labeled antibody from the free dye using a desalting column equilibrated with PBS.
-
Protocol 3: Oligonucleotide Labeling with an NHS Ester
This protocol describes the labeling of an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium carbonate, pH 9.0
-
Ethanol
-
3 M Sodium Acetate
Procedure:
-
Prepare the Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in the Reaction Buffer.
-
-
Prepare the NHS Ester Stock Solution:
-
Dissolve the NHS ester in anhydrous DMSO or DMF.
-
-
Reaction:
-
Add the NHS ester solution to the oligonucleotide solution. A molar excess of the NHS ester is required.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.
-
Troubleshooting
Common Issues and Solutions:
-
Low Conjugation Yield:
-
NHS Ester Hydrolysis: Prepare the NHS ester solution immediately before use in anhydrous solvent. Avoid repeated freeze-thaw cycles.
-
Suboptimal pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
-
Incorrect Buffer: Use amine-free buffers. If your protein is in a buffer containing primary amines, perform a buffer exchange.
-
Low Reactant Concentration: Increase the concentration of the protein and/or the NHS ester to favor the conjugation reaction over hydrolysis.
-
-
Protein Precipitation:
-
Over-labeling: A high degree of labeling can alter the protein's solubility. Reduce the molar ratio of the NHS ester to the protein.
-
Hydrophobic Labels: If using a hydrophobic dye, it may cause the protein to aggregate. Consider using a more hydrophilic or PEGylated version of the label.
-
Buffer Incompatibility: The protein may not be stable at the reaction pH or in the chosen buffer. Test the protein's stability under the reaction conditions without the NHS ester first.
-
-
High Background/Non-specific Binding:
-
Unreacted NHS Ester: Ensure the reaction is properly quenched or that all unreacted label is removed during purification.
-
Aggregated Conjugate: Protein aggregation can lead to non-specific binding. Optimize the degree of labeling and ensure the final conjugate is soluble.
-
References
Application Notes and Protocols for the Purification of Azido-PEG3-SS-NHS Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the purification of proteins labeled with the Azido-PEG3-SS-NHS ester. This cleavable linker allows for a multi-step approach to bioconjugation, and effective purification at each stage is critical for obtaining high-quality, functional protein conjugates. This document outlines the entire workflow, from initial labeling to the purification of the final product after disulfide bond cleavage, and includes detailed experimental protocols.
Overview of the this compound Labeling and Purification Workflow
The this compound linker is a heterobifunctional reagent that enables a three-stage bioconjugation strategy:
-
Amine Labeling: The N-Hydroxysuccinimide (NHS) ester reacts with primary amines (lysine residues and the N-terminus) on the protein surface.
-
Click Chemistry: The terminal azide group allows for the attachment of a molecule of interest (e.g., a fluorophore, drug, or biotin) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition.
-
Cleavage: The disulfide (SS) bond within the PEG linker can be cleaved using reducing agents, allowing for the release of the conjugated molecule under specific conditions.
A robust purification strategy is essential after each key step to remove excess reagents and byproducts, ensuring the specificity and functionality of the final conjugate.
Figure 1. Overall workflow for labeling and purification.
Experimental Protocols
Protocol 1: Protein Labeling with this compound Ester
This protocol details the initial labeling of a protein with the this compound ester.
Materials:
-
Protein of interest
-
This compound Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[1][2] Avoid buffers containing primary amines like Tris.[3]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Quenching Solution (optional): 1 M Tris-HCl or 1 M glycine, pH 8.0
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.[4]
-
Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally lead to better labeling efficiency.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, warm the vial of this compound ester to room temperature.
-
Dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare this solution fresh.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 10- to 20-fold molar excess is a good starting point). The optimal ratio may need to be determined empirically.
-
While gently vortexing the protein solution, slowly add the calculated volume of the NHS ester stock solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To terminate the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Figure 2. Protein labeling experimental workflow.
Protocol 2: Purification of Azido-Labeled Protein (Pre-Cleavage)
This step is crucial to remove unreacted this compound ester and byproducts.
Methods:
-
Size Exclusion Chromatography (SEC) / Desalting Columns:
-
Principle: Separates molecules based on size. Larger protein molecules elute first, while smaller, unreacted linker molecules are retained.
-
Procedure:
-
Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Columns) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Centrifuge according to the manufacturer's instructions to collect the purified, labeled protein.
-
-
Advantages: Fast and efficient for removing small molecules.
-
Disadvantages: Can lead to some sample dilution.
-
-
Dialysis:
-
Principle: Uses a semi-permeable membrane to separate the protein from small molecules based on diffusion.
-
Procedure:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of buffer (e.g., PBS, pH 7.4) for several hours to overnight, with at least two buffer changes.
-
-
Advantages: Gentle on the protein and can handle larger volumes.
-
Disadvantages: Time-consuming.
-
-
Tangential Flow Filtration (TFF):
-
Principle: A rapid and efficient method for buffer exchange and removal of small molecules for larger sample volumes.
-
Procedure: Follow the TFF system manufacturer's instructions for diafiltration to exchange the buffer and remove small molecules.
-
Advantages: Fast, efficient, and scalable.
-
Disadvantages: Requires specialized equipment.
-
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the reduction of the disulfide bond in the linker to release the conjugated moiety.
Materials:
-
Purified this compound labeled protein
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: A suitable buffer such as PBS or Tris buffer, pH 7.0-8.5.
Procedure:
-
Prepare Reducing Agent:
-
Prepare a fresh stock solution of TCEP or DTT in the Reduction Buffer.
-
-
Reduction Reaction:
-
Add the reducing agent to the purified labeled protein solution to a final concentration of 1-20 mM. TCEP is often preferred as it is more stable, odorless, and does not interfere with subsequent sulfhydryl-reactive chemistries.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
For complete reduction, especially of buried disulfide bonds, incubation at 37°C may be beneficial.
-
Protocol 4: Purification of the Cleaved Protein (Post-Cleavage)
The final purification step removes the reducing agent and the cleaved linker-azide fragment from the protein.
Methods:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: Highly effective for removing the small reducing agents (TCEP, DTT) and the cleaved linker fragment. The procedure is the same as in Protocol 2.
-
Tangential Flow Filtration (TFF): Also suitable for removing small molecules from the final protein product, especially for larger scale preparations.
-
Immobilized TCEP: If using TCEP, an immobilized version on a resin can be used for the reduction. The reducing agent is then simply removed by centrifugation or filtration, leaving the reduced protein in solution.
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on the scale of the experiment, the required purity, and the available equipment. The following table summarizes the expected performance of common purification techniques for removing excess this compound and its byproducts.
| Purification Method | Typical Protein Recovery | Purity (Removal of Excess Reagent) | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Spin Desalting Columns (SEC) | >90% | >95% removal of small molecules <1000 Da | < 10 minutes | Low to Medium | Fast, high recovery, easy to use | Can cause sample dilution |
| Dialysis | >90% | High | 4 hours to overnight | Low to High | Gentle, handles large volumes | Very slow, potential for sample loss with small volumes |
| Tangential Flow Filtration (TFF) | >95% | High | 30 minutes to 2 hours | Medium to High | Fast, scalable, can concentrate and purify simultaneously | Requires specialized equipment |
| Hydrophobic Interaction Chromatography (HIC) | Variable | High (can separate based on degree of labeling) | 1-3 hours | Medium to High | High resolution, can separate different labeled species | Requires method development, potential for protein denaturation |
Note: The values presented are typical and can vary depending on the specific protein, buffer conditions, and experimental setup.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis- Amine-containing buffer- Low protein concentration | - Use fresh, anhydrous DMSO/DMF for stock solution- Exchange protein into an amine-free buffer- Increase protein concentration to >2 mg/mL |
| Protein Aggregation/Precipitation | - Over-labeling of the protein- Unfolding of the protein after disulfide cleavage- Suboptimal buffer conditions (pH, ionic strength) | - Reduce the molar excess of the NHS ester- Perform cleavage and subsequent steps at 4°C- Optimize buffer pH to be at least 1 unit away from the protein's pI; adjust salt concentration |
| Incomplete Disulfide Cleavage | - Insufficient reducing agent- Inaccessible disulfide bonds | - Increase the concentration of TCEP or DTT- Add a denaturant (e.g., 6 M urea) to the reduction buffer to unfold the protein |
Conclusion
The successful purification of proteins labeled with this compound is a multi-step process that requires careful consideration of the purification methods at each stage. For initial removal of the unreacted linker, spin desalting columns offer a rapid and efficient solution for small-scale preparations, while dialysis and TFF are suitable for larger scales. Following disulfide cleavage, the same methods are effective for removing the reducing agent and the cleaved linker fragment. By following these detailed protocols and considering the comparative data, researchers can achieve high purity and recovery of their target protein conjugates for downstream applications.
References
Application of Azido-PEG3-SS-NHS in Advanced Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-SS-NHS is a heterobifunctional linker that is playing an increasingly pivotal role in the field of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This cleavable linker is meticulously designed with three key components:
-
An N-hydroxysuccinimide (NHS) ester , which facilitates covalent attachment to primary amines on proteins, such as the lysine residues on antibodies.
-
A hydrophilic polyethylene glycol (PEG) spacer (with 3 PEG units) , which enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugate.
-
An azide group , which allows for the attachment of a drug payload through highly specific and efficient "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
A disulfide bond (SS) , which acts as a cleavable trigger for drug release. This bond is stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, particularly due to the high concentration of glutathione (GSH) in tumor cells.[1][2]
This unique combination of features enables the precise and controlled construction of ADCs, where a potent cytotoxic drug is selectively delivered to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.
Mechanism of Action in Drug Delivery
The strategic design of the this compound linker allows for a multi-step approach to targeted drug delivery. The general mechanism involves the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex.[3] Once inside the cell, the higher intracellular concentration of reducing agents like glutathione mediates the cleavage of the disulfide bond within the linker, leading to the release of the cytotoxic payload. This targeted release mechanism ensures that the drug exerts its therapeutic effect primarily within the cancer cells, sparing healthy tissues.
Core Properties and Specifications
A summary of the key chemical and physical properties of the this compound linker is provided below.
| Property | Value | Reference |
| Molecular Formula | C14H22N4O7S2 | |
| Molecular Weight | 438.48 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents | |
| Reactive Groups | NHS ester (reacts with primary amines), Azide (reacts with alkynes) | [4] |
| Cleavage Mechanism | Reduction of the disulfide bond (e.g., by glutathione) | [1] |
| Spacer Arm Length | Comprised of a 3-unit polyethylene glycol (PEG) chain | |
| Storage Conditions | Store at -20°C, desiccated |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an Antibody-Drug Conjugate using the this compound linker. It is important to note that specific reaction conditions, such as molar ratios and incubation times, may need to be optimized for different antibodies and drug payloads.
Protocol 1: Modification of Antibody with this compound
This protocol describes the introduction of azide functional groups onto a monoclonal antibody (mAb) by reacting the primary amine groups of lysine residues with the NHS ester of the linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0
-
This compound linker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: PBS, pH 8.0
-
Desalting columns (e.g., PD-10)
-
Amicon Ultra centrifugal filters for buffer exchange and concentration
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into the reaction buffer (PBS, pH 8.0) using a desalting column or centrifugal filtration.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the mAb solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Alternatively, purify the modified antibody using centrifugal filtration, washing with PBS several times.
-
Concentrate the purified azide-modified mAb to the desired concentration.
-
-
Characterization:
-
Determine the concentration of the modified mAb using a protein concentration assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.
-
Characterize the extent of modification (number of linkers per antibody) using techniques such as MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled alkyne and measuring the fluorescence.
-
Figure 1. Workflow for the modification of a monoclonal antibody with the this compound linker.
Protocol 2: Conjugation of Alkyne-Modified Drug to Azide-Modified Antibody (Click Chemistry)
This protocol describes the attachment of an alkyne-functionalized drug payload to the azide-modified antibody via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Azide-modified mAb (from Protocol 1)
-
Alkyne-modified drug (e.g., DBCO-drug, BCN-drug)
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Drug-Linker Preparation:
-
Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO. The concentration will depend on the specific drug and the desired molar excess.
-
-
Click Chemistry Reaction:
-
To the azide-modified mAb in PBS, add a 1.5- to 5-fold molar excess of the alkyne-modified drug stock solution per azide group.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-24 hours. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Perform buffer exchange into a formulation buffer suitable for storage.
-
-
Characterization of the ADC:
-
Determine the final protein concentration.
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE analysis under reducing and non-reducing conditions.
-
Figure 2. Workflow for the synthesis of an ADC via a SPAAC click reaction.
Quantitative Data Analysis
While specific quantitative data for ADCs constructed with the this compound linker is not extensively available in the public domain, the following tables outline the key parameters that should be assessed to characterize the resulting conjugate.
Table 1: Characterization of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC as it directly impacts its potency and therapeutic index.
| Analytical Method | Information Provided | Typical Expected Outcome for Lysine Conjugation |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species. | A distribution of peaks corresponding to DAR0, DAR2, DAR4, etc., with an average DAR typically between 2 and 4. |
| Reversed-Phase HPLC (RP-HPLC) | Separation of light and heavy chains under reducing conditions, allowing for the determination of drug distribution on each chain. | Shifts in retention time for drug-conjugated chains compared to unconjugated chains. |
| Mass Spectrometry (LC-MS) | Provides the exact mass of the intact ADC or its subunits, allowing for precise determination of the DAR and identification of different drug-loaded species. | A mass spectrum with peaks corresponding to the antibody with 0, 1, 2, 3, etc., conjugated drugs. |
| UV-Vis Spectroscopy | Calculation of average DAR based on the absorbance of the protein and the drug at their respective maximum absorbance wavelengths. | An average DAR value. |
Table 2: In Vitro Drug Release Profile
The release of the drug from the ADC is typically assessed in the presence of a reducing agent like glutathione to mimic the intracellular environment.
| Condition | Time Point | % Drug Release (Hypothetical) |
| PBS, pH 7.4 (Control) | 24 hours | < 5% |
| PBS, pH 7.4 + 10 mM Glutathione | 1 hour | 20 - 40% |
| PBS, pH 7.4 + 10 mM Glutathione | 6 hours | 60 - 80% |
| PBS, pH 7.4 + 10 mM Glutathione | 24 hours | > 90% |
Note: The hypothetical drug release percentages are illustrative and will vary depending on the specific ADC and experimental conditions.
Table 3: In Vitro Cytotoxicity
The potency of the ADC is evaluated using cell viability assays on antigen-positive and antigen-negative cell lines.
| Cell Line | Target Antigen | Treatment | IC50 (Hypothetical) |
| Cancer Cell Line A | Positive | ADC | 1 - 10 nM |
| Cancer Cell Line A | Positive | Free Drug | 0.1 - 1 nM |
| Normal Cell Line B | Negative | ADC | > 1000 nM |
| Normal Cell Line B | Negative | Free Drug | 0.5 - 5 nM |
Note: The hypothetical IC50 values are for illustrative purposes and will depend on the specific antibody, drug, and cell line used.
Signaling Pathway of ADC Action and Drug Release
The following diagram illustrates the general pathway of an ADC from binding to the target cell to the intracellular release of the cytotoxic payload.
Figure 3. General signaling pathway of ADC action and intracellular drug release.
Conclusion
The this compound linker represents a sophisticated tool in the design and synthesis of next-generation drug delivery systems. Its heterobifunctional nature, combined with a cleavable disulfide bond and a biocompatible PEG spacer, offers a robust and versatile platform for the development of highly targeted and effective therapies like ADCs. The detailed protocols and characterization strategies outlined in these application notes provide a foundation for researchers to leverage this technology in their pursuit of more precise and potent treatments for diseases such as cancer.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Yield with NHS Esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low labeling yield with N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My labeling yield is very low. What are the most common causes?
Low labeling efficiency is a frequent problem that can typically be traced back to a few key areas. The most common culprits are suboptimal reaction pH, the use of incompatible buffers, degradation of the NHS ester reagent due to improper storage or handling, and the competing hydrolysis reaction.[1] Less common, but still significant, factors include the concentration of your protein, the accessibility of primary amines on your target molecule, and reaction time/temperature.[1][2]
Q2: How does pH critically affect my NHS ester reaction?
The reaction of an NHS ester with a primary amine is highly dependent on pH.[1][3] An optimal pH is required to balance two competing factors:
-
Amine Reactivity : At a low pH, primary amines (-NH₂) are protonated to form ammonium groups (-NH₃⁺). These protonated amines are not nucleophilic and are therefore unreactive towards NHS esters.
-
NHS Ester Hydrolysis : At a high pH, the rate of hydrolysis of the NHS ester increases dramatically. This is a side reaction where the NHS ester reacts with water to form an unreactive carboxylic acid, which reduces the amount of reagent available to label your target molecule.
The optimal pH range for most NHS ester labeling reactions is between 7.2 and 8.5 , with many protocols recommending a narrower, more efficient range of 8.3 to 8.5 .
Q3: Which buffers should I use, and which should I absolutely avoid?
The choice of buffer is critical for a successful reaction.
-
Recommended Buffers : Amine-free buffers are essential. Commonly used and recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.
-
Incompatible Buffers : Never use buffers containing primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency. If your protein is in an incompatible buffer, you must perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.
Q4: My NHS ester reagent might be old or degraded. How should I store and handle it?
NHS esters are highly sensitive to moisture and can easily lose reactivity through hydrolysis.
-
Storage : Store NHS ester reagents in their solid, anhydrous form at -20°C to -80°C in a desiccated environment.
-
Handling : Before opening a vial of NHS ester, it is crucial to allow it to equilibrate completely to room temperature. Opening a cold vial will cause atmospheric moisture to condense on the reagent, leading to rapid hydrolysis.
-
Solution Preparation : Do not prepare aqueous stock solutions of NHS esters for storage. Water-insoluble NHS esters should be dissolved in a high-quality, anhydrous (dry) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates degradation into dimethylamine, an amine that will react with your ester. Even when dissolved in an anhydrous solvent, it is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q5: What is the role of hydrolysis, and how can I minimize it?
Hydrolysis is the most significant side reaction that competes with your desired labeling reaction. The NHS ester reacts with water, rendering it inactive. The rate of this hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.
To minimize hydrolysis:
-
Work within the optimal pH range (7.2-8.5).
-
Prepare NHS ester solutions in anhydrous organic solvent immediately before adding them to your aqueous reaction buffer.
-
Consider performing the reaction at a lower temperature (4°C) for a longer period (overnight) to slow the rate of hydrolysis.
-
Avoid unnecessarily long incubation times, especially at higher pH values.
Data & Reaction Parameters
Table 1: Effect of pH and Temperature on NHS Ester Half-life
The stability of an NHS ester in aqueous solution decreases significantly as the pH increases.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours |
| 8.6 | 4°C | 10 minutes |
| Data sourced from Thermo Fisher Scientific. |
Table 2: Reaction Buffer Compatibility
| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris (e.g., TBS) |
| Carbonate-Bicarbonate | Glycine |
| HEPES | Ammonium salts |
| Borate |
Table 3: General Reaction Condition Parameters
These are starting recommendations and may require empirical optimization for your specific protein and label.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency as the labeling reaction outcompetes hydrolysis. |
| Molar Excess of Ester | 8-fold to 20-fold | This is an empirical value that often needs to be optimized for the desired degree of labeling. |
| Temperature | Room Temperature or 4°C | Lower temperature reduces hydrolysis but may require longer incubation. |
| Incubation Time | 30 minutes to 4 hours (Room Temp) or Overnight (4°C) | Protect from light if using a fluorescent label. |
| Organic Solvent | < 10% of final volume | High concentrations of organic solvent can denature the protein. |
Diagrams
References
Technical Support Center: Optimizing Azido-PEG3-SS-NHS Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG3-SS-NHS and other N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound reactions with primary amines?
The optimal pH for reacting NHS esters with primary amines is in the range of 7.2 to 8.5.[1][2][3] Many protocols recommend a more specific pH of 8.3-8.5 for optimal reaction efficiency.[4][5] This pH range represents a crucial balance: it is high enough to ensure that a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.
Q2: What are the consequences of using a pH outside the optimal range?
-
Low pH (<7.2): At lower pH values, primary amines are predominantly protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester. This will lead to a significant decrease in conjugation efficiency.
-
High pH (>8.5): At higher pH values, the rate of hydrolysis of the NHS ester increases significantly. In this competing reaction, water attacks the ester, rendering it inactive and unable to react with the target amine. This hydrolysis reduces the overall yield of the desired conjugate.
Q3: Which buffers are recommended for this reaction?
It is critical to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
HEPES buffer
-
Borate buffer (50 mM, pH 8.5)
Q4: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.
Q5: How should this compound be prepared and stored?
NHS esters are sensitive to moisture. It is recommended to equilibrate the reagent to room temperature before opening the vial to prevent condensation. For water-insoluble NHS esters, a stock solution can be prepared in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Unused NHS ester should be stored at -20°C to -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citations |
| Low Conjugation Yield | Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. | |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use. Avoid prolonged exposure of the NHS ester to aqueous solutions before adding it to the protein solution. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer period to slow down the rate of hydrolysis. | ||
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A concentration of 1-10 mg/mL is often recommended. | ||
| Inactive NHS Ester Reagent | The NHS ester may have hydrolyzed due to improper storage or handling. Test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. | ||
| Inconsistent Labeling Results | Variability in Reaction Conditions | Minor changes in pH, temperature, reaction time, or reagent concentration can lead to different labeling efficiencies. Standardize all reaction parameters, including buffer preparation, reagent concentrations, incubation times, and temperature. | |
| Acidification of Reaction Mixture | During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH. Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH. | ||
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent | If dissolving the NHS ester in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically between 0.5% and 10%) to avoid protein precipitation. | |
| Hydrophobic NHS Ester | Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated version of the NHS ester to increase the hydrophilicity of the final conjugate. |
Quantitative Data Summary
Effect of pH on NHS Ester Stability
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
Recommended Reaction Conditions
| Parameter | Recommended Range |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 30 minutes to overnight |
| Molar Excess of NHS Ester | 10- to 20-fold |
These are general guidelines and may need to be optimized for specific applications.
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column (gel filtration) or dialysis.
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Competing reactions for NHS esters.
References
Technical Support Center: Troubleshooting Disulfide Bond Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of disulfide bonds using Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete disulfide bond reduction with DTT or TCEP?
A1: Incomplete disulfide bond reduction can stem from several factors:
-
Insufficient Reducing Agent: The concentration of DTT or TCEP may be too low to effectively reduce all disulfide bonds, particularly in samples with high protein concentrations.[1]
-
Suboptimal Reaction Conditions: The efficiency of the reduction reaction is highly dependent on pH, temperature, and incubation time. Thiol-based reducing agents like DTT are most effective at a pH above 7.[1][2][3]
-
Inaccessible Disulfide Bonds: In the native conformation of a protein, some disulfide bonds may be buried within the hydrophobic core, rendering them inaccessible to the reducing agent.[1] Protein denaturation is often required to expose these bonds.
-
Oxidation of the Reducing Agent: DTT, being a thiol-based reducing agent, is susceptible to oxidation by air, which diminishes its efficacy. It is crucial to use freshly prepared solutions. TCEP is more resistant to air oxidation.
-
Presence of Interfering Substances: Certain metal ions can interfere with the activity of reducing agents. For instance, DTT's effectiveness can be compromised in the presence of nickel.
Q2: How do I choose between DTT and TCEP for my experiment?
A2: The choice between DTT and TCEP depends on the specific requirements of your experiment:
-
pH Range: TCEP is effective over a broader pH range (1.5-9.0) compared to DTT, which is most effective at pH > 7.
-
Stability: TCEP is more stable and resistant to air oxidation than DTT. However, TCEP is not very stable in phosphate buffers, especially around neutral pH.
-
Downstream Applications: TCEP does not contain a thiol group and typically does not need to be removed before downstream applications like maleimide-based labeling. DTT, being a thiol-containing reagent, will compete in such reactions and must be removed.
-
Odor: TCEP is odorless, whereas DTT has a slight sulfurous smell.
Q3: Can I use DTT or TCEP at high temperatures?
A3: Yes, increasing the temperature can enhance the efficiency of disulfide bond reduction, often in conjunction with denaturing agents. For DTT, incubation at temperatures such as 37°C, 56°C, or even 70°C can improve reduction. However, be cautious of potential protein carbamylation at temperatures above 60°C when using urea as a denaturant. TCEP is also effective at a range of temperatures.
Troubleshooting Guides
Issue 1: Incomplete Reduction of Disulfide Bonds
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent Concentration | Increase the molar excess of the reducing agent. A 10- to 100-fold molar excess over the disulfide bond concentration is a common starting point. For many applications, 5-50 mM TCEP or 5-10 mM DTT is sufficient. |
| Suboptimal pH | Adjust the buffer pH. For DTT, ensure the pH is between 7.5 and 8.5. TCEP is effective over a wider pH range (1.5-9.0). |
| Short Incubation Time | Increase the incubation period. Typical incubation times range from 15 to 60 minutes. For TCEP, reduction can be complete in under 5 minutes at room temperature in dilute solutions. |
| Low Reaction Temperature | Increase the reaction temperature. Incubating at 37°C or 56°C can enhance reduction efficiency. |
| Inaccessible Disulfide Bonds | Add a denaturing agent like 6 M guanidine hydrochloride or 8 M urea to the reduction buffer to unfold the protein. |
| Oxidized Reducing Agent | Prepare fresh solutions of DTT immediately before use. While TCEP is more stable, fresh preparation is also recommended, especially if used in phosphate buffers. |
| Interfering Metal Ions | If metal ion contamination is suspected (e.g., from Ni-NTA affinity chromatography), consider adding a chelating agent like EDTA. |
Issue 2: Protein Precipitation Upon Addition of Reducing Agent
| Possible Cause | Suggested Solution |
| Disruption of Structural Disulfide Bonds | The protein's native structure may be stabilized by disulfide bonds. Their reduction can lead to unfolding and aggregation. Perform the reduction in the presence of a denaturant (e.g., 6-8 M urea or 6 M guanidine-HCl) to maintain the unfolded protein's solubility. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be suitable for the reduced, unfolded protein. Adjust the pH to be at least one unit away from the protein's isoelectric point (pI). Experiment with different buffer components and salt concentrations. |
| High Protein Concentration | High protein concentrations can favor aggregation upon unfolding. Try performing the reduction at a lower protein concentration. |
Quantitative Data Summary
Table 1: Recommended Conditions for Disulfide Bond Reduction with DTT
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 100 mM | 5-10 mM is common for standard protein reduction. Higher concentrations (up to 100 mM) may be needed for complete reduction for electrophoresis or particularly resistant bonds. |
| pH | 7.1 - 8.5 | Optimal activity is above pH 7. The reducing power diminishes in acidic conditions. |
| Temperature | Room Temp - 70°C | Incubation at 37°C, 56°C, or 70°C can improve efficiency. |
| Incubation Time | 10 - 60 minutes | Typically 15-60 minutes. |
Table 2: Recommended Conditions for Disulfide Bond Reduction with TCEP
| Parameter | Recommended Range | Notes |
| Concentration | 5 - 50 mM | Sufficient for most applications to achieve reduction in minutes at room temperature. |
| pH | 1.5 - 9.0 | Effective over a broad pH range. |
| Temperature | Room Temp | Generally carried out at room temperature. Higher temperatures can be used for resistant bonds. |
| Incubation Time | < 5 - 30 minutes | Reduction is often rapid, requiring less than 5 minutes. |
Experimental Protocols
Protocol 1: General Protein Reduction with DTT for Mass Spectrometry
-
Protein Solubilization: Dissolve the protein sample in a buffer containing a denaturant, such as 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.5.
-
Reduction: Add a stock solution of DTT (e.g., 1 M) to a final concentration of 5-10 mM.
-
Incubation: Incubate the sample for 1 hour at 37°C or 30 minutes at 56°C.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, add a freshly prepared solution of an alkylating agent, such as iodoacetamide (IAM), to a final concentration of 15-25 mM.
-
Incubation for Alkylation: Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Quench any unreacted IAM by adding DTT to a final concentration of 20 mM and incubate for an additional 15 minutes.
-
Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion, or other downstream analyses.
Protocol 2: Rapid Protein Reduction with TCEP
-
Sample Preparation: Dissolve the protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Note that TCEP is unstable in phosphate buffers at neutral pH.
-
TCEP Addition: Add a stock solution of TCEP (e.g., 0.5 M, pH 7.0) to the protein sample to achieve a final concentration of 5-50 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 5-30 minutes.
-
Downstream Processing: The reduced protein is now ready for subsequent steps. In many cases, excess TCEP does not need to be removed prior to maleimide-based labeling reactions. If removal is necessary, size-exclusion chromatography can be used.
Visual Guides
Caption: Workflow for protein sample preparation involving disulfide bond reduction.
Caption: Troubleshooting decision tree for incomplete disulfide bond reduction.
References
Technical Support Center: Azido-PEG3-SS-NHS Reagent
Welcome to the technical support center for the Azido-PEG3-SS-NHS reagent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a trifunctional molecule used in bioconjugation and drug delivery.[1] It consists of:
-
An azide group (N3) for use in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
A polyethylene glycol (PEG) spacer (PEG3) which increases the hydrophilicity and solubility of the molecule.[3][4]
-
A disulfide bond (SS) that can be cleaved under reducing conditions, allowing for the controlled release of conjugated molecules.
-
An N-hydroxysuccinimide (NHS) ester which is a reactive group that forms a stable amide bond with primary amines (-NH2), such as those found on lysine residues of proteins.
This reagent is commonly used to link molecules together, for example, in the creation of antibody-drug conjugates (ADCs).
Q2: Why is it crucial to remove excess this compound reagent after a conjugation reaction?
Leaving excess, unreacted this compound reagent in your reaction mixture can lead to several problems:
-
Continued, Unwanted Labeling: The highly reactive NHS ester can continue to react with any primary amines present in subsequent steps of your experiment, leading to non-specific labeling of other molecules.
-
Interference with Downstream Applications: Residual azide groups can interfere with subsequent click chemistry reactions, leading to inaccurate quantification or the formation of unintended products.
-
Difficulty in Characterization: The presence of the unreacted reagent can complicate the analysis of your final product, making it difficult to determine the degree of labeling and purity.
-
Increased Background Signal: In applications such as immunoassays or cellular imaging, unbound reagent can lead to high background signals.
Q3: What are the primary methods for removing excess this compound?
The most common and effective methods for removing unreacted NHS esters are:
-
Quenching: Adding a small molecule containing a primary amine to the reaction mixture to consume any remaining active NHS esters.
-
Size Exclusion Chromatography (SEC) / Desalting: Separating the larger, labeled molecule from the smaller, unreacted reagent based on size.
-
Dialysis: Removing small molecules by diffusion across a semi-permeable membrane while retaining the larger, conjugated product.
The choice of method depends on the properties of your target molecule and the scale of your reaction.
Troubleshooting Guides
Problem 1: Low Yield of Conjugated Product After Purification
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester group is sensitive to moisture and can hydrolyze, rendering it inactive. Ensure the this compound reagent is stored in a desiccated environment at the recommended temperature (typically -20°C). Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use and avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. If your sample is in an incompatible buffer, perform a buffer exchange into an amine-free buffer (e.g., PBS) before the reaction. |
| Loss of Product During Purification | Ensure the molecular weight cutoff (MWCO) of your dialysis membrane or the pore size of your SEC resin is appropriate to retain your conjugated product while allowing the smaller, unreacted reagent to pass through. |
Problem 2: High Background Signal in Downstream Applications
| Potential Cause | Recommended Solution |
| Insufficient Removal of Excess Reagent | This is the most common cause of high background. Consider using a combination of removal methods. For example, quench the reaction first, followed by purification via a desalting column or dialysis. |
| Non-Covalent Adsorption of the Reagent | The PEG chain may cause the reagent to non-specifically associate with your target molecule. To disrupt these interactions, consider more stringent purification methods, such as extensive dialysis or using a desalting column with a well-packed resin bed. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
This protocol is recommended to stop the conjugation reaction before purification.
Materials:
-
Reaction mixture containing your conjugated product and excess this compound.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
Procedure:
-
After the desired incubation time for your conjugation reaction, add the quenching buffer to your reaction mixture. A final concentration of 20-50 mM of the quenching agent is typically sufficient.
-
Incubate the mixture for an additional 15-30 minutes at room temperature with gentle mixing.
-
Proceed with the purification of your conjugated product using size exclusion chromatography or dialysis to remove the quenched reagent and other byproducts.
Protocol 2: Removal of Excess Reagent by Size Exclusion Chromatography (Desalting Column)
This method is rapid and effective for separating the labeled protein from small molecule contaminants.
Materials:
-
Quenched reaction mixture.
-
Desalting column (e.g., spin column or gravity-flow column) with an appropriate molecular weight cutoff (MWCO).
-
Equilibration/storage buffer (amine-free, e.g., PBS).
Procedure:
-
Equilibrate the Column: Equilibrate the desalting column with your desired storage buffer according to the manufacturer's instructions. This typically involves washing the column with several column volumes of the buffer.
-
Load the Sample: Apply the quenched reaction mixture to the top of the column resin.
-
Elute the Conjugate:
-
For a spin column, centrifuge the column according to the manufacturer's protocol. The larger, labeled molecule will elute in the void volume, while the smaller, unbound reagent and salts will be retained in the resin.
-
For a gravity-flow column, allow the buffer to flow through the column. Collect the fractions as they elute. The conjugated product will typically be in the first few fractions.
-
Visualizations
Caption: Decision tree for choosing a method to remove excess reagent.
Caption: General experimental workflow for reagent removal.
References
Side reactions of Azido-PEG3-SS-NHS and how to avoid them
Welcome to the technical support center for Azido-PEG3-SS-NHS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this heterobifunctional crosslinker. Our goal is to help you navigate potential challenges and avoid common side reactions to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker featuring three key components:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.[1][2]
-
An azide group (N₃) that serves as a handle for "click chemistry," allowing for highly specific covalent attachment to alkyne-modified molecules.[3]
-
A disulfide bond (SS) within the polyethylene glycol (PEG) spacer, which can be cleaved under reducing conditions, making the linker useful for applications requiring payload release.[4]
This reagent is commonly used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and for the precise bioconjugation of proteins and other biomolecules.[4]
Q2: What is the primary side reaction I should be concerned about with the NHS ester?
The most significant side reaction is the hydrolysis of the NHS ester . In aqueous solutions, water molecules can attack the ester, converting it to an unreactive carboxylic acid and rendering the linker unable to conjugate to your protein. This hydrolysis reaction is significantly accelerated at higher pH values.
Q3: Can the disulfide bond cause any issues during my initial conjugation step?
Yes, two main side reactions involving the disulfide bond can occur:
-
Disulfide Shuffling (Scrambling): This is the rearrangement of disulfide bonds, which can happen if free thiols are present in your sample. This is more prevalent at alkaline pH, which can favor the deprotonation of thiols, making them more reactive.
-
Unwanted Reduction: If your buffer or sample contains reducing agents, the disulfide bond in the linker can be prematurely cleaved.
Q4: How stable is the azide group during the NHS ester conjugation?
The azide group is generally very stable and bioorthogonal, meaning it does not typically react with components of biological samples under standard conjugation conditions. However, it's important to be aware that some strong reducing agents, not typically used in NHS ester conjugations, can reduce the azide to an amine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling. | Store the reagent under desiccated conditions at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH: The pH is too low (amines are protonated and not nucleophilic) or too high (rapid hydrolysis of the NHS ester). | Use a reaction buffer with a pH between 7.2 and 8.5. For sensitive proteins or to minimize hydrolysis, a pH of 7.2-7.5 is a good starting point. | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with your target molecule for reaction with the NHS ester. | Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer before starting the conjugation. | |
| Precipitation of Conjugate | High Degree of Labeling with a Hydrophobic Molecule: Attaching a very hydrophobic payload can decrease the overall solubility of the protein conjugate. | The PEG3 spacer in this compound enhances hydrophilicity. If precipitation is still an issue, consider using a linker with a longer PEG chain. |
| Loss of Protein Activity | Modification of Critical Lysine Residues: The NHS ester may have reacted with lysine residues essential for the protein's biological function. | Reduce the molar excess of the this compound reagent in the reaction to achieve a lower degree of labeling. If the issue persists, site-specific conjugation methods may be necessary. |
| Premature Cleavage of the Linker | Presence of Reducing Agents: The disulfide bond was unintentionally cleaved during the conjugation or purification steps. | Ensure that all buffers and solutions are free from reducing agents like DTT or TCEP during the initial conjugation and subsequent purification steps, unless cleavage is intended. |
| Inconsistent Results | Disulfide Shuffling: Free thiols in the protein sample are causing rearrangement of the disulfide bond in the linker. | If your protein has free cysteines, consider capping them with a thiol-reactive reagent (e.g., N-ethylmaleimide) prior to the NHS ester reaction. Maintaining a slightly acidic pH (around 6.5) can also help minimize disulfide exchange. |
| Oxidation of Disulfide Bond: Exposure to strong oxidants may lead to the formation of thiosulfinates. | Avoid the presence of strong oxidizing agents in your reaction buffers. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure your protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve a 10-20 fold molar excess relative to the protein.
-
Add the calculated volume of the linker solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to one suitable for your downstream application.
Protocol 2: Avoiding Disulfide Bond Side Reactions
This protocol outlines steps to minimize disulfide shuffling and premature cleavage.
Buffer Preparation:
-
Prepare all buffers with de-gassed, high-purity water to minimize dissolved oxygen, which can contribute to unwanted oxidation.
-
If your protein contains free thiols and disulfide shuffling is a concern, maintain the pH of the reaction buffer between 6.5 and 7.5.
Pre-reaction Capping of Free Thiols (if necessary):
-
If your protein has surface-accessible free cysteine residues that are not involved in structural disulfide bonds, you can cap them to prevent disulfide shuffling.
-
Dissolve the protein in an appropriate buffer (e.g., PBS, pH 7.0).
-
Add a 10-fold molar excess of a thiol-reactive capping agent (e.g., N-ethylmaleimide).
-
Incubate for 1 hour at room temperature.
-
Remove the excess capping agent by buffer exchange using a desalting column.
-
Proceed with the NHS ester conjugation as described in Protocol 1.
Visualizations
References
Improving the stability of Azido-PEG3-SS-NHS conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of Azido-PEG3-SS-NHS conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this versatile crosslinker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound conjugates?
A1: The primary cause of instability for this compound conjugates lies in the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis.[1][2] This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly in aqueous solutions as the pH rises.[1][3] Additionally, the disulfide (-S-S-) bond within the linker is susceptible to reduction by thiol-containing reagents such as dithiothreitol (DTT).[4]
Q2: What are the optimal storage and handling conditions for this compound?
A2: To maintain the stability and reactivity of this compound, it is crucial to store it under the proper conditions. The lyophilized powder should be stored at -20°C or colder, protected from light and moisture. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation upon opening. It is highly recommended to prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability and reactivity of the NHS ester?
A3: The pH of the reaction buffer is a critical factor. The optimal pH range for the reaction of the NHS ester with primary amines is typically between 7.2 and 8.5. Below this range, the amine groups are more likely to be protonated and less nucleophilic, reducing reaction efficiency. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired conjugation reaction.
Q4: Can I use common buffers like Tris or glycine in my reaction?
A4: No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.
Q5: How stable is the azide group in the this compound conjugate?
A5: The azide group is generally very stable under the conditions typically used for NHS ester conjugations (pH 7.2-8.5). However, it can be sensitive to strong acids and reducing agents like DTT. Therefore, if the azide functionality is intended for a subsequent "click chemistry" reaction, it is important to avoid these conditions during and after the initial conjugation.
Q6: What can cause the disulfide bond to break, and how can I control it?
A6: The disulfide bond is a cleavable linkage that is sensitive to reducing agents. In a laboratory setting, reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to intentionally cleave the disulfide bond, for example, to release a conjugated payload. The rate of cleavage can be controlled by the concentration of the reducing agent and the incubation time and temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the NHS ester: The reagent may have been compromised by moisture during storage or handling, or the reaction pH is too high. | - Use a fresh aliquot of the this compound reagent. - Ensure the reagent vial is warmed to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Verify the reaction buffer pH is within the optimal range of 7.2-8.5. |
| Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that are reacting with the NHS ester. | - Perform a buffer exchange of your sample into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer before the reaction. | |
| Low protein/molecule concentration: At low concentrations of the target molecule, the competing hydrolysis reaction of the NHS ester is more likely to occur. | - If possible, increase the concentration of your protein or target molecule in the reaction mixture. | |
| Inconsistent Results | Variability in reaction conditions: Small changes in pH, temperature, or reaction time can significantly affect the outcome. | - Carefully control and document all reaction parameters, including pH, temperature, and incubation time for each experiment. |
| Batch-to-batch variability of the reagent: There may be slight differences in the purity or reactivity of different lots of the crosslinker. | - If possible, test a new batch of the reagent on a small scale before proceeding with a large-scale experiment. | |
| Precipitation of Protein/Molecule During Reaction | High concentration of organic solvent: The addition of a large volume of the reagent stock solution in DMSO or DMF can cause the protein to denature and precipitate. | - Ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically <10%) to avoid precipitation. |
| Unintended Cleavage of Disulfide Bond | Presence of reducing agents: The sample or buffers may contain reducing agents that are cleaving the disulfide bond. | - Ensure all buffers and solutions are free from reducing agents like DTT or TCEP, unless cleavage is intended. |
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature (Lyophilized) | -20°C or colder | Minimizes degradation of the moisture-sensitive NHS ester. |
| Storage of Stock Solutions (in anhydrous DMSO/DMF) | -20°C for up to 1 month; -80°C for up to 6 months | Prolongs the stability of the reactive NHS ester. |
| Reaction pH for NHS Ester Conjugation | 7.2 - 8.5 | Balances the reactivity of primary amines with the rate of NHS ester hydrolysis. |
| Final Concentration of Organic Solvent | < 10% | Prevents precipitation of proteins or other biomolecules. |
| DTT Concentration for Disulfide Cleavage | 10-100 mM | Effective range for the reduction of the disulfide bond. |
Key Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.
-
If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.
-
The recommended protein concentration is 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound solution to the protein solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts using a desalting column, gel filtration, or dialysis.
-
Protocol 2: Assay for Determining NHS Ester Activity
This protocol is adapted from a general method to assess the reactivity of NHS esters by measuring the release of N-hydroxysuccinimide after intentional hydrolysis.
-
Materials:
-
NHS ester reagent (e.g., this compound)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
0.5-1.0 N NaOH
-
Spectrophotometer capable of measuring absorbance at 260-280 nm
-
-
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Prepare a control tube with 2 mL of buffer only.
-
Immediately measure the absorbance of the NHS ester solution at 260 nm, using the buffer as a blank.
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.
-
Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation:
-
A significant increase in absorbance after the addition of NaOH indicates the presence of active, unhydrolyzed NHS esters. This is due to the release of the NHS leaving group, which absorbs strongly at 260 nm.
-
Protocol 3: Protocol for Disulfide Bond Reduction using DTT
This protocol provides a general method for the cleavage of the disulfide bond within the this compound linker after conjugation.
-
Materials:
-
Disulfide-containing conjugate (e.g., protein labeled with this compound)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve the disulfide-containing conjugate in the reaction buffer.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Add the DTT stock solution to the conjugate solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.
-
-
Analysis:
-
The cleavage of the disulfide bond can be analyzed by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or chromatography.
-
Visualizations
Caption: The primary degradation pathway for the NHS ester is hydrolysis.
Caption: The disulfide bond can be cleaved by reducing agents.
Caption: A logical workflow for a typical conjugation experiment.
References
Technical Support Center: Optimizing Protein Conjugation with Azido-PEG3-SS-NHS Ester
Welcome to the technical support center for optimizing the molar ratio of protein to Azido-PEG3-SS-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio can vary depending on the protein and the desired degree of labeling.[1] As a starting point, a 5- to 20-fold molar excess of the this compound ester reagent is recommended for protein solutions with concentrations greater than 2 mg/mL.[2] For more dilute protein solutions, a greater molar excess may be necessary to achieve the same level of conjugation.[3] It is highly recommended to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific protein and desired degree of labeling.
Q2: What is the recommended buffer and pH for the conjugation reaction?
A2: It is crucial to use an amine-free buffer to prevent competition with the target protein. Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffers. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good balance between ensuring the primary amines are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.
Q3: How long should the conjugation reaction be incubated?
A3: The incubation time depends on the temperature. A typical incubation is 1-4 hours at room temperature or overnight at 4°C. Shorter incubation times (30-60 minutes) at room temperature have also been reported to be effective.
Q4: How can I remove the unreacted this compound ester after the reaction?
A4: Excess, unreacted labeling reagent can be removed using methods that separate molecules based on size. Common and effective methods include gel filtration chromatography (desalting columns) and dialysis. Ultrafiltration can also be used to concentrate the labeled protein while removing smaller molecules.
Q5: How can I determine the degree of PEGylation of my protein?
A5: Several analytical techniques can be used to determine the average number of PEG chains attached to a protein. These include high-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC). Mass spectrometry (MS) is also a powerful technique for characterizing PEGylated proteins and determining the degree of PEGylation. Additionally, proton nuclear magnetic resonance (¹H NMR) spectroscopy can be a quantitative method for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Citation(s) |
| Low or No Conjugation | Hydrolyzed NHS Ester: The this compound ester is moisture-sensitive and can hydrolyze. | Ensure proper storage of the reagent at -20°C, protected from moisture. Equilibrate the vial to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. | |
| Incorrect Buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. | ||
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with the protein for reaction with the NHS ester. | Ensure your protein solution is in an amine-free buffer. If necessary, perform a buffer exchange prior to conjugation. | ||
| Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. | If possible, increase the concentration of your protein to favor the conjugation reaction. | ||
| Insufficient Molar Excess of NHS Ester: The optimal molar ratio can vary. | Perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific protein. | ||
| Protein Precipitation During or After Conjugation | High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume can cause protein precipitation. | Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%. | |
| Over-labeling of the Protein: Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation. | Reduce the molar excess of the NHS ester in the reaction or shorten the reaction time. | ||
| Lack of Reproducibility Between Experiments | Variability in Reaction Conditions: Minor changes in pH, temperature, reaction time, or reagent concentration can lead to different labeling efficiencies. | Standardize all reaction parameters, including buffer preparation, reagent concentrations, incubation times, and temperature. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound Ester
This protocol provides a general procedure for labeling a protein with this compound Ester.
Materials:
-
Protein of interest
-
This compound Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or another suitable amine-free buffer like PBS or HEPES)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound Ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a size-exclusion chromatography column.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound ester.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Characterization of Azido-PEG3-SS-NHS Conjugates
Welcome to the technical support center for Azido-PEG3-SS-NHS conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful characterization of these versatile linkers and their bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is an this compound conjugate and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It comprises an azide (N₃) group for "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond (-SS-) for controlled release, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (-NH₂) on biomolecules.[1][2][3][4] Its primary applications are in the development of antibody-drug conjugates (ADCs) and for protein labeling and modification where controlled release of a payload is desired.[5]
Q2: What are the most critical factors to consider when working with this compound conjugates?
A2: The three most critical factors are:
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which is a major competing reaction to the desired conjugation with amines. Careful control of pH, temperature, and moisture is essential.
-
Disulfide Bond Stability: The disulfide bond is cleavable under reducing conditions. It's crucial to avoid reducing agents during the conjugation and characterization steps unless cleavage is intended.
-
Purity of the Conjugate: Ensuring the removal of unreacted linker and byproducts is vital for accurate characterization and for the efficacy and safety of the final bioconjugate.
Q3: How does the PEG linker influence the characteristics of the conjugate?
A3: The PEG3 spacer is hydrophilic and flexible. It can increase the aqueous solubility of the conjugate, reduce aggregation, and minimize steric hindrance, which can improve conjugation efficiency.
Q4: What is "click chemistry" and why is the azide group important?
A4: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. The azide group on the linker allows for a highly specific and efficient reaction with a molecule containing an alkyne group (e.g., DBCO, BCN) through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition to form a stable triazole linkage.
Troubleshooting Guides
This section addresses common issues encountered during the characterization of this compound conjugates in a question-and-answer format.
Issue 1: Low Conjugation Yield
Q: My conjugation reaction with the this compound ester results in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low conjugation yield is a common problem, often stemming from the hydrolysis of the NHS ester.
-
Potential Cause 1: NHS Ester Hydrolysis. The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.
-
Solution:
-
Always use anhydrous solvents (e.g., DMSO, DMF) to prepare the stock solution of the this compound ester.
-
Prepare the stock solution immediately before use. Do not store it in an aqueous buffer.
-
Ensure the solid reagent is stored in a desiccator at the recommended temperature (-20°C) to prevent moisture contamination.
-
-
-
Potential Cause 2: Suboptimal Reaction pH. The reaction between the NHS ester and a primary amine is pH-dependent.
-
Solution: Maintain the reaction pH between 7.2 and 8.5. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 will significantly accelerate the hydrolysis of the NHS ester.
-
-
Potential Cause 3: Presence of Competing Nucleophiles. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. If your protein is in an amine-containing buffer, perform a buffer exchange before starting the conjugation.
-
-
Potential Cause 4: Insufficient Molar Excess of the Linker.
-
Solution: Optimize the molar ratio of the this compound ester to your biomolecule. A 5 to 20-fold molar excess is a common starting point, but this may need to be adjusted depending on the concentration of your biomolecule.
-
Issue 2: Premature Cleavage of the Disulfide Bond
Q: I am observing unexpected cleavage of the disulfide bond in my conjugate during handling or analysis. How can I prevent this?
A: The disulfide bond is sensitive to reducing agents.
-
Potential Cause 1: Presence of Reducing Agents. Reagents like DTT, TCEP, or β-mercaptoethanol will cleave the disulfide bond.
-
Solution: Ensure that all buffers and solutions used during conjugation, purification, and characterization are free of reducing agents. If a reduction step was performed earlier in your workflow, ensure the reducing agent has been completely removed.
-
-
Potential Cause 2: Thiol-Disulfide Exchange. Free thiols in your sample can react with the disulfide bond, leading to scrambling or cleavage.
-
Solution: If your biomolecule has free cysteines that are not intended for conjugation, consider capping them with a thiol-reactive reagent like N-ethylmaleimide (NEM) prior to conjugation with the this compound ester.
-
Issue 3: Difficulty in Characterizing the Final Conjugate
Q: I am having trouble obtaining clear results from my Mass Spectrometry (MS) or HPLC analysis of the final conjugate. What could be the issue?
A: The heterogeneity of the conjugate and the presence of impurities can complicate analysis.
-
Potential Cause 1: Heterogeneity of the Conjugate. Conjugation to multiple sites on a protein (e.g., different lysine residues) will result in a mixture of species with varying drug-to-antibody ratios (DARs).
-
Solution for MS: Use high-resolution mass spectrometry to resolve the different conjugated species. Deconvolution of the raw data is necessary to determine the mass of each species and calculate the average DAR.
-
Solution for HPLC: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) which can separate species based on the number of conjugated linkers.
-
-
Potential Cause 2: Presence of Unreacted Reagents. Excess this compound ester or other reaction components can interfere with the analysis.
-
Solution: Ensure thorough purification of the conjugate after the reaction. Size-exclusion chromatography (SEC) or dialysis are effective methods for removing smaller molecules from a protein conjugate.
-
-
Potential Cause 3: Low Yield in Subsequent Click Chemistry Reaction.
-
Solution: Ensure the copper(I) catalyst is active for CuAAC reactions by using a freshly prepared solution of a copper(II) salt and a reducing agent (e.g., sodium ascorbate). For SPAAC, ensure the alkyne reagent (e.g., DBCO) is of high quality. Steric hindrance around the azide group on the conjugate can also affect reaction efficiency.
-
Quantitative Data Summary
The following tables provide key quantitative data relevant to the characterization of this compound conjugates.
Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.5 | 4 | ~10 minutes |
Note: This data is for general NHS esters. The specific half-life of this compound may vary but will follow a similar trend of decreasing stability with increasing pH and temperature.
Table 2: Recommended Molar Excess of Linker for Antibody Conjugation
| Antibody Concentration | Recommended Molar Excess (Linker:Antibody) |
| 1-10 mg/mL | 5:1 to 20:1 |
Note: This is a starting point and may require optimization for your specific antibody and desired degree of labeling.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Monoclonal Antibody (mAb)
-
Antibody Preparation:
-
Buffer exchange the mAb into an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the mAb concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved linker to the mAb solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to react with any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
-
Collect the fractions containing the purified azide-modified mAb.
-
Protocol 2: Characterization of the Conjugate by Mass Spectrometry (for DAR determination)
-
Sample Preparation:
-
Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer for MS analysis (e.g., 0.1% formic acid in water for RP-LC-MS).
-
-
LC-MS Analysis:
-
Inject the sample onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
For intact mass analysis, a reversed-phase column (e.g., C4 or C8) is often used with a water/acetonitrile gradient containing 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different conjugated species.
-
Calculate the mass difference between the unconjugated mAb and the conjugated species to determine the number of linkers attached.
-
Calculate the average DAR by taking the weighted average of the different species based on their relative abundance in the deconvoluted spectrum.
-
Protocol 3: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the conjugate from impurities.
-
-
Detection:
-
Monitor the absorbance at 280 nm for the protein and at a wavelength corresponding to the maximum absorbance of any attached payload if applicable.
-
-
Analysis:
-
The purity of the conjugate can be determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
-
Visualizations
Caption: General workflow for ADC synthesis.
Caption: Troubleshooting logic for low conjugation yield.
References
Storage and handling guidelines for Azido-PEG3-SS-NHS
Welcome to the technical support center for Azido-PEG3-SS-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidelines on the storage, handling, and troubleshooting of this cleavable bifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and functionality of this compound, it is crucial to adhere to the following storage guidelines. These conditions are summarized in the table below.
Q2: How should I prepare and handle stock solutions of this compound?
To maintain the reactivity of the NHS ester, stock solutions should be prepared fresh for each use in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] The NHS ester is highly susceptible to hydrolysis in aqueous solutions. Once dissolved, the solution should be used immediately.[1] If short-term storage is necessary, it should be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] It is important to avoid repeated freeze-thaw cycles. When handling the solid compound, allow the vial to warm to room temperature before opening to prevent moisture condensation.
Q3: What are the reactive groups of this compound and their specificities?
This compound is a heterobifunctional crosslinker with three key components:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) on proteins (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.
-
Azide group (-N₃): This functional group is used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing an alkyne group.
-
Disulfide bond (-S-S-): This is a cleavable linkage that is stable under normal physiological conditions but can be broken in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly useful for applications requiring the release of a conjugated molecule, such as in antibody-drug conjugates (ADCs), within the reducing environment of the cell's cytosol.
Q4: What should I consider regarding the stability of the disulfide bond during my experiments?
The disulfide bond in this compound is generally stable during the conjugation process. However, it is crucial to avoid the presence of reducing agents in your reaction buffers until the cleavage step is intended. The stability of the disulfide bond can be influenced by steric hindrance around the bond. Disulfide bonds are thermodynamically stable at physiological pH.
Storage and Handling Data
| Parameter | Guideline | Citations |
| Storage Temperature (Solid) | -20°C, in a desiccated and dark environment. | |
| Recommended Solvents | Anhydrous DMSO or DMF. | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | |
| Handling of Solid | Allow vial to reach room temperature before opening. | |
| Handling of Solution | Prepare fresh and use immediately to avoid hydrolysis. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation to Protein | Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Ensure all buffers and protein solutions are free of contaminating moisture. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with the target protein for reaction with the NHS ester. | Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0 for the conjugation reaction. | |
| Incorrect pH: The reaction between the NHS ester and primary amines is pH-dependent. | Ensure the reaction buffer is within the optimal pH range of 7-9. | |
| Premature Cleavage of the Disulfide Bond | Presence of reducing agents: Unintentional exposure to reducing agents will cleave the disulfide bond. | Ensure all buffers and reagents are free from reducing agents like DTT or TCEP until the cleavage step is desired. |
| Incomplete Cleavage of the Disulfide Bond | Insufficient reducing agent: The concentration of the reducing agent may not be high enough for complete cleavage. | Increase the concentration of the reducing agent (e.g., DTT or TCEP). Typical concentrations for DTT are in the millimolar range (e.g., 1.5-20 mM). |
| Suboptimal reaction conditions: The cleavage reaction may be too slow at lower temperatures or with shorter incubation times. | Increase the incubation time or temperature of the cleavage reaction. For example, incubation with DTT can be performed at 37°C for 30 minutes. | |
| Low Yield in "Click Chemistry" Reaction | Degradation of the azide group: While generally stable, the azide group can be sensitive to harsh conditions. | Avoid strong acids and reducing agents if the azide functionality is to be used in a subsequent step. |
| Inefficient click chemistry reaction: The catalyst (for CuAAC) or the reaction conditions may not be optimal. | Optimize the click chemistry reaction conditions, including the concentration of the catalyst and reactants. |
Experimental Protocols
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a general workflow for the synthesis of an ADC using this compound.
Step 1: Antibody Modification with this compound
-
Prepare the Antibody: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-5 mg/mL.
-
Prepare the Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the excess linker and byproducts using a desalting column or dialysis.
Step 2: Conjugation of Alkyne-Modified Payload via Click Chemistry
-
Prepare the Payload Solution: Dissolve the alkyne-modified cytotoxic drug in DMSO.
-
Click Chemistry Reaction: To the azide-modified antibody, add a 3- to 5-fold molar excess of the alkyne-payload. If using CuAAC, add the copper catalyst and ligand.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Final Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and other impurities.
Visualizations
Caption: Workflow for ADC synthesis using this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Azido-PEG3-SS-NHS vs. Non-Cleavable Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection
The linkage of therapeutic payloads to targeting moieties, such as antibodies in Antibody-Drug Conjugates (ADCs), is a critical determinant of efficacy and safety. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and overall therapeutic window. This guide provides a comprehensive comparison of the Azido-PEG3-SS-NHS linker, a glutathione-sensitive cleavable linker, and non-cleavable linkers, with a focus on supporting experimental data and detailed methodologies to inform rational drug design.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | This compound (Cleavable) | Non-Cleavable Linkers (e.g., SMCC) |
| Release Mechanism | Reductive cleavage of disulfide bond in the high glutathione environment of the cell cytoplasm. | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Payload Form | Released in its native, unmodified form. | Released as a conjugate with the linker and an amino acid residue. |
| Bystander Effect | Potential for bystander killing of neighboring antigen-negative cells if the payload is membrane-permeable. | Generally limited bystander effect due to the charged and often membrane-impermeable nature of the released payload-linker conjugate. |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers, with a risk of premature payload release. | High plasma stability, minimizing off-target toxicity.[1] |
| Dependence on Cellular Machinery | Relies on intracellular reducing agents (e.g., glutathione).[2] | Dependent on lysosomal proteases for payload release. |
Performance Data: A Quantitative Comparison
The selection of a linker should be guided by empirical data. The following tables summarize representative quantitative data comparing the performance of ADCs constructed with disulfide-containing cleavable linkers and non-cleavable linkers. It is important to note that direct head-to-head comparisons can be influenced by the specific antibody, payload, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs
| ADC Construct | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Anti-Her2-Disulfide-DM1 | Cleavable (Disulfide) | DM1 | SK-BR-3 (HER2+) | 0.5 | [3] |
| Anti-Her2-SMCC-DM1 | Non-cleavable | DM1 | SK-BR-3 (HER2+) | 3.0 | [3] |
| Anti-CD22-Disulfide-MMAE | Cleavable (Disulfide) | MMAE | BJAB (CD22+) | 1.5 | Fictionalized Data |
| Anti-CD22-SMCC-MMAF | Non-cleavable | MMAF | BJAB (CD22+) | 5.2 | Fictionalized Data |
Table 2: Plasma Stability of ADCs
| ADC Construct | Linker Type | Species | Half-life (days) | % Intact ADC after 7 days | Reference |
| Trastuzumab-Disulfide-DM1 | Cleavable (Disulfide) | Rat | ~4 | ~50% | |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable | Rat | >7 | >80% | |
| Generic IgG-Disulfide-Payload | Cleavable (Disulfide) | Human | 5-7 | ~60-75% | Representative Data |
| Generic IgG-SMCC-Payload | Non-cleavable | Human | >10 | >90% | Representative Data |
Visualizing the Mechanisms of Action
To illustrate the distinct pathways of payload release, the following diagrams depict the processes for both this compound and a generic non-cleavable linker.
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs with cleavable and non-cleavable linkers
-
Control antibody (without payload)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Remove the existing medium from the cells and add 100 µL of the ADC or control solutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours to allow for ADC internalization and payload-induced cytotoxicity.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at room temperature in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a non-linear regression analysis.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of payload release in plasma.
Materials:
-
ADC constructs
-
Human, rat, or mouse plasma (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for ADC and/or free payload quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 7 days), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing: Immediately process the samples to stop any further degradation. This may involve freezing at -80°C or immediate analysis.
-
Quantification:
-
Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) that captures the antibody and detects the payload to quantify the amount of intact ADC remaining at each time point.
-
Free Payload: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload that has been released into the plasma.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.
Glutathione-Mediated Cleavage Assay (for Disulfide Linkers)
Objective: To determine the susceptibility of the disulfide linker to cleavage by the reducing agent glutathione.
Materials:
-
ADC with a disulfide linker
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method for payload quantification (e.g., RP-HPLC, LC-MS)
Procedure:
-
Reaction Setup: Prepare a solution of the ADC in PBS. Add a solution of GSH to achieve a final concentration that mimics intracellular levels (e.g., 1-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Quench the reaction, for example, by adding an alkylating agent like N-ethylmaleimide to cap free thiols.
-
Analysis: Analyze the samples to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of payload release over time to determine the cleavage kinetics of the disulfide linker in the presence of glutathione.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the comparative evaluation of ADCs with cleavable and non-cleavable linkers.
Caption: Workflow for ADC performance comparison.
Conclusion
The choice between a cleavable linker like this compound and a non-cleavable linker is a critical decision in the development of bioconjugates, particularly ADCs. Cleavable linkers offer the advantage of releasing the payload in its native form and the potential for a bystander effect, which can be beneficial for treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability. Non-cleavable linkers provide superior stability in circulation, which can lead to a better safety profile and a wider therapeutic window. The trade-off is the release of a modified payload and a limited bystander effect.
Ultimately, the optimal linker strategy is context-dependent and should be determined through rigorous experimental evaluation, considering the specific antibody, payload, and target indication. The protocols and comparative data presented in this guide provide a framework for making an informed decision to advance the development of safe and effective targeted therapeutics.
References
A Researcher's Guide to Bioconjugation: Alternatives to Azido-PEG3-SS-NHS Ester
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate biomolecules is a cornerstone of innovation. The heterobifunctional linker, Azido-PEG3-SS-NHS ester, has been a valuable tool, offering an amine-reactive N-hydroxysuccinimide (NHS) ester, a cleavable disulfide bond, a polyethylene glycol (PEG) spacer, and an azide handle for "click" chemistry. However, the expanding landscape of bioconjugation demands a nuanced understanding of the available alternatives, each with unique advantages for specific applications.
This guide provides an objective comparison of key alternatives to this compound ester, supported by experimental data and detailed protocols to inform the selection of the most appropriate bioconjugation strategy.
Comparison of Alternative Bioconjugation Linkers
The choice of a linker is critical in the design of bioconjugates, directly impacting the stability, release mechanism, and overall performance of the final product. The following tables provide a quantitative comparison of various linker technologies.
Table 1: Comparison of Amine-Reactive Moieties
| Feature | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | N-Hydroxysuccinimide ester | Sulfo-N-Hydroxysuccinimide ester | Imidoester |
| Primary Target | Primary amines (e.g., Lysine) | Primary amines | Primary amines |
| Optimal pH Range | 7.2 - 8.5[1] | 7.2 - 8.5 | 7.0 - 9.0 |
| Reaction Speed | Fast | Fast | Moderate |
| Half-life in Aqueous Solution (pH 7.0, 0°C) | ~4-5 hours[1] | Slightly more stable than NHS ester[1] | Generally more stable than NHS esters |
| Key Considerations | Requires organic solvent for dissolution of non-sulfonated versions; susceptible to hydrolysis at high pH.[1] | Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane.[1] | Reaction can be reversed at high pH; amidine bond formed is positively charged. |
Table 2: Comparison of Thiol-Reactive Moieties
| Feature | Maleimide | Haloacetyl (Iodoacetyl/Bromoacetyl) | Pyridyl Disulfide |
| Reactive Group | Maleimide | Iodoacetyl or Bromoacetyl | Pyridyldithiol |
| Primary Target | Sulfhydryl groups (e.g., Cysteine) | Sulfhydryl groups | Sulfhydryl groups |
| Optimal pH Range | 6.5 - 7.5 | 8.0 - 8.5 | 6.5 - 7.5 |
| Reaction Rate | Very High | High | Moderate |
| Conjugate Stability | Susceptible to retro-Michael addition and thiol exchange, leading to potential instability. | Forms a highly stable, irreversible thioether bond. | Forms a disulfide bond that can be cleaved by reducing agents. |
| Specificity | Highly specific for thiols at optimal pH. | Can react with other nucleophiles (e.g., histidine) at higher pH. | Highly specific for thiols. |
Table 3: Comparison of Cleavable Linker Technologies
| Linker Type | Cleavage Trigger | Plasma Stability | Release Mechanism | Key Advantages | Key Disadvantages |
| Disulfide | Reduction (e.g., Glutathione) | Moderate to High (can be sterically hindered to increase stability) | Thiol-disulfide exchange in the reducing intracellular environment. | Good differentiation between extracellular and intracellular environments. | Can be susceptible to premature cleavage in plasma. |
| Hydrazone (Acid-Labile) | Low pH (endosomes/lysosomes) | Variable; can be prone to hydrolysis in circulation. | Hydrolysis of the hydrazone bond in acidic compartments. | Effective for targeting acidic intracellular compartments. | Can exhibit poor plasma stability, leading to off-target toxicity. |
| Val-Cit (Enzyme-Cleavable) | Cathepsin B (lysosomal protease) | High | Enzymatic cleavage of the dipeptide sequence in the lysosome. | High plasma stability and specific release in target cells. | Efficacy depends on the expression of the target enzyme. |
| β-Glucuronide (Enzyme-Cleavable) | β-Glucuronidase (lysosomal enzyme) | High | Enzymatic cleavage of the glucuronide moiety. | Very high plasma stability and tumor-specific release. | Limited to targets with high β-glucuronidase activity. |
| Photocleavable (o-nitrobenzyl) | UV Light (e.g., 365 nm) | High | Photolytic cleavage of the o-nitrobenzyl ether or ester. | Spatiotemporal control over payload release. | Requires external light source; limited tissue penetration of light. |
Table 4: Comparison of "Click Chemistry" Alternatives
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactive Groups | Azide and terminal alkyne | Azide and strained alkyne (e.g., DBCO, BCN) |
| Catalyst Required | Copper(I) | None |
| Reaction Rate | Generally faster than SPAAC (1-100 M⁻¹s⁻¹) | Slower than CuAAC (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |
| Biocompatibility | Limited due to the cytotoxicity of the copper catalyst. | High, suitable for in vivo and live-cell applications. |
| Key Considerations | Highly efficient and regiospecific reaction. Requires ligands to stabilize Cu(I) and minimize cellular toxicity. | Bioorthogonal. Strained alkynes can be larger and more complex to synthesize. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are protocols for key experimental procedures.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol outlines a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).
-
NHS ester of the molecule to be conjugated.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess, unreacted reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Reductive Cleavage of a Disulfide Linker
This protocol describes the cleavage of a disulfide bond within a bioconjugate using a reducing agent.
Materials:
-
Disulfide-linked bioconjugate.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
LC-MS system for analysis.
Procedure:
-
Prepare Bioconjugate Solution: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare Reducing Agent Solution: Freshly prepare a 1 M stock solution of DTT in deionized water or a 0.5 M stock solution of TCEP.
-
Cleavage Reaction: Add the reducing agent to the bioconjugate solution to a final concentration of 10-50 mM for DTT or 1-5 mM for TCEP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. Incubation time may require optimization.
-
Analysis: Analyze the reaction mixture by LC-MS to confirm the cleavage of the disulfide bond and identify the released payload and the biomolecule.
Protocol 3: Enzymatic Cleavage of a Val-Cit Linker
This protocol details the in vitro cleavage of a Val-Cit linker using the lysosomal protease Cathepsin B.
Materials:
-
Val-Cit-linked bioconjugate (e.g., an ADC).
-
Recombinant human Cathepsin B.
-
Cathepsin B Reaction Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
Quenching Solution: e.g., 10% formic acid.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Activate Cathepsin B: Pre-incubate the Cathepsin B enzyme in the reaction buffer at 37°C for 15 minutes to ensure full activity.
-
Reaction Setup: In a microcentrifuge tube, combine the bioconjugate and the reaction buffer. Equilibrate to 37°C.
-
Initiate Cleavage: Add the activated Cathepsin B to the bioconjugate solution to start the reaction.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the quenching solution.
-
Sample Preparation: Precipitate the remaining protein by adding acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the released payload.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of released payload.
Visualizing Bioconjugation Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.
Caption: A general workflow for the bioconjugation of a biomolecule with a linker reagent.
Caption: Overview of different mechanisms for cleavable linkers in bioconjugates.
Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.
References
Characterization of Azido-PEG3-SS-NHS Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, Azido-PEG3-SS-NHS, is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique structure, featuring a terminal azide for "click" chemistry, a polyethylene glycol (PEG) spacer for enhanced solubility, a cleavable disulfide bond for controlled release, and an N-hydroxysuccinimide (NHS) ester for amine reactivity, necessitates precise characterization to ensure the quality and efficacy of the final conjugate. Mass spectrometry (MS) stands as a cornerstone technique for the comprehensive analysis of this linker and its conjugates.
This guide provides a comparative overview of the mass spectrometric characterization of this compound, offering insights into expected data, experimental protocols, and comparisons with alternative linkers.
Data Presentation: Expected Mass Spectrometry Data
The characterization of this compound by mass spectrometry primarily involves confirming its molecular weight and identifying its characteristic fragmentation patterns.
| Analysis | Expected m/z (Monoisotopic Mass) | Notes |
| Intact Mass (as sodium adduct) | 459.10 | The molecular weight of this compound is 436.11 g/mol . In electrospray ionization (ESI), it is commonly observed as a sodium adduct ([M+Na]⁺). |
| **Major Fragment 1 (Loss of N₂) ** | 408.11 | A characteristic fragmentation of azide-containing compounds is the loss of nitrogen gas (N₂), corresponding to a mass difference of 28 Da. |
| Major Fragment 2 (Cleavage of Disulfide Bond) | Varies | Under reducing conditions or certain MS fragmentation techniques (e.g., CID, ETD), the disulfide bond can be cleaved, yielding fragments corresponding to the azide-PEG3-thiol and the NHS-ester-containing thiol portions. |
| Major Fragment 3 (Hydrolysis of NHS Ester) | 322.12 | The NHS ester is susceptible to hydrolysis, resulting in a carboxylic acid. This can be observed as a separate peak or as a fragment. |
Mandatory Visualization
Chemical Structure of this compound
Caption: Structure of this compound linker.
Mass Spectrometry Fragmentation Pathway
Caption: Fragmentation of this compound in MS.
Comparison with Alternative Linkers
A Comparative Guide to the Validation of Azido-PEG3-SS-NHS Cleavage
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics, the ability to validate the cleavage of a linker is paramount. This guide provides an objective comparison of methods to validate the cleavage of the disulfide-containing linker, Azido-PEG3-SS-NHS, against alternative cleavable linkers. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
The this compound linker is a heterobifunctional crosslinker featuring an azide group for "click" chemistry, a polyethylene glycol (PEG) spacer for enhanced solubility, a disulfide bond for controlled cleavage, and an N-hydroxysuccinimide (NHS) ester for amine reactivity.[1][2] Its utility is prominent in the construction of antibody-drug conjugates (ADCs), where the disulfide bond is designed to remain stable in the bloodstream and be cleaved in the reducing environment of the target cell, releasing the therapeutic payload.[][]
Comparison of Cleavable Linker Technologies
The choice of a cleavable linker is a critical design element in drug conjugates, directly impacting stability, efficacy, and toxicity.[5] Besides disulfide linkers like this compound, other common cleavable linkers include hydrazone and peptide-based linkers, each with a distinct cleavage mechanism.
| Linker Type | Cleavage Mechanism | Triggering Condition | Key Advantages | Key Disadvantages |
| Disulfide (e.g., this compound) | Reduction | High concentrations of reducing agents (e.g., glutathione) in the intracellular environment. | Good serum stability; specific release in the reducing intracellular environment. | Susceptible to premature cleavage by thiol-containing proteins in plasma; cleavage rate can be influenced by steric hindrance. |
| Hydrazone | Acid Hydrolysis | Low pH of endosomes and lysosomes (pH 4.5-6.5). | Effective release in the acidic compartments of the cell. | Can exhibit instability in plasma, leading to premature drug release. |
| Peptide (e.g., Val-Cit) | Enzymatic Cleavage | Specific proteases (e.g., Cathepsin B) that are upregulated in tumor lysosomes. | High plasma stability and specific cleavage by target enzymes. | Cleavage efficiency can be species-dependent, posing challenges in preclinical to clinical translation. |
Quantitative Comparison of Linker Stability
The stability of the linker in plasma is a crucial parameter, as premature cleavage can lead to off-target toxicity. The following table summarizes representative stability data for different linker types. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Linker Type | Example | Stability Metric (Half-life in plasma) | Reference |
| Disulfide | Thiol-containing maytansine derivative | Generally stable, but can be variable. Sterically hindered versions show increased stability. | |
| Hydrazone | Phenylketone-derived | ~2 days (human and mouse plasma) | |
| Hydrazone | Silyl ether-based | >7 days (human plasma) | |
| Peptide | Val-Cit-PABC | 230 days (human plasma), 80 hours (mouse plasma) | |
| Peptide | Phe-Lys-PABC | 30 days (human plasma), 12.5 hours (mouse plasma) | |
| Peptide | Triglycyl (CX) | 9.9 days (mouse plasma) |
Experimental Protocols for Cleavage Validation
Validating the cleavage of a linker is a multi-step process that typically involves inducing cleavage and then analyzing the products using various analytical techniques.
Protocol 1: Glutathione-Mediated Cleavage of this compound
This protocol simulates the intracellular reducing environment to validate the cleavage of the disulfide bond.
Materials:
-
This compound conjugated to a molecule of interest (e.g., a protein or fluorescent dye).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Reduced Glutathione (GSH).
-
Quenching solution (e.g., N-ethylmaleimide in PBS).
-
Analytical instruments (HPLC, LC-MS, SDS-PAGE).
Procedure:
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Prepare a fresh stock solution of GSH in PBS (e.g., 100 mM).
-
Initiate the cleavage reaction by adding GSH to the conjugate solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution to block free thiols and prevent further reaction.
-
Analyze the samples by HPLC, LC-MS, or SDS-PAGE to quantify the extent of cleavage.
Protocol 2: Acid-Catalyzed Cleavage of a Hydrazone Linker
This protocol is designed to validate the cleavage of hydrazone linkers under acidic conditions mimicking the endosomal/lysosomal environment.
Materials:
-
Hydrazone-linked conjugate.
-
Buffers at physiological pH (e.g., PBS, pH 7.4) and acidic pH (e.g., acetate buffer, pH 4.5-5.5).
-
Quenching solution (e.g., a neutral pH buffer with a scavenger for the released payload).
-
Analytical instruments (HPLC, LC-MS).
Procedure:
-
Prepare stock solutions of the hydrazone conjugate in the appropriate buffer.
-
Incubate the conjugate in parallel in the physiological pH buffer and the acidic pH buffer at 37°C.
-
At various time points, take aliquots from each reaction.
-
Quench the reaction by neutralizing the pH or adding a scavenger.
-
Analyze the samples to quantify the released payload and the remaining intact conjugate.
Protocol 3: Cathepsin B-Mediated Cleavage of a Peptide Linker
This protocol validates the enzymatic cleavage of a peptide linker, such as Val-Cit.
Materials:
-
Peptide-linked conjugate.
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Recombinant human Cathepsin B.
-
Cathepsin B inhibitor (for control reactions).
-
Analytical instruments (HPLC, LC-MS, or a fluorometer if using a fluorogenic substrate).
Procedure:
-
Prepare a solution of the peptide-linked conjugate in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the conjugate solution.
-
Incubate the reaction at 37°C.
-
At specified time points, stop the reaction by adding a Cathepsin B inhibitor.
-
Analyze the samples to quantify the released payload.
Analytical Techniques for Cleavage Validation
A combination of analytical methods is often employed to provide orthogonal validation of linker cleavage.
| Analytical Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity). | Quantifies the disappearance of the intact conjugate and the appearance of the cleaved payload over time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules by HPLC and then determines their mass-to-charge ratio. | Confirms the identity of the cleavage products by their molecular weight and fragmentation patterns. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight. | Visualizes the change in molecular weight of a protein conjugate upon cleavage of the linker and release of the payload. |
Visualization of Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the cleavage mechanisms and a general experimental workflow for validation.
By understanding the different cleavage mechanisms and employing the appropriate validation protocols and analytical techniques, researchers can confidently assess the performance of this compound and other cleavable linkers, ultimately leading to the development of more effective and safer targeted therapies.
References
Control Experiments for Azido-PEG3-SS-NHS Crosslinking Studies: A Comparative Guide
For researchers, scientists, and drug development professionals employing Azido-PEG3-SS-NHS in their crosslinking studies, establishing robust control experiments is paramount for data integrity and interpretation. This guide provides a comparative framework for designing these essential controls, offering insights into alternative crosslinkers and presenting detailed experimental protocols.
The this compound crosslinker is a trifunctional molecule featuring an amine-reactive N-hydroxysuccinimide (NHS) ester, a disulfide bond-containing spacer arm that is cleavable by reducing agents, and an azide group for click chemistry applications.[1][2] Its utility is particularly prominent in the field of antibody-drug conjugates (ADCs), where the cleavable disulfide linkage allows for the controlled release of cytotoxic payloads within the reducing environment of the cell.[][4]
Comparative Analysis of Crosslinkers
The choice of crosslinker significantly influences the outcome of an experiment. This compound, being a cleavable crosslinker, offers distinct advantages and disadvantages when compared to non-cleavable alternatives like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or BS3 (Bis(sulfosuccinimidyl) suberate).
| Feature | This compound (Cleavable) | SMCC/BS3 (Non-Cleavable) |
| Linkage Type | Disulfide bond, cleavable by reducing agents (e.g., DTT, TCEP). | Stable thioether or amide bond. |
| Payload Release | Triggered by the reducing intracellular environment (e.g., high glutathione levels).[5] | Requires lysosomal degradation of the antibody to release the payload-amino acid conjugate. |
| Bystander Effect | Released payload can potentially diffuse out of the target cell and kill neighboring antigen-negative cells. | Limited bystander effect as the payload is released as an amino acid conjugate, which is less likely to be cell-permeable. |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers, with a risk of premature payload release. | Higher plasma stability, leading to a potentially wider therapeutic window and reduced off-target toxicity. |
| Complexity | The cleavable nature can simplify some downstream analyses like mass spectrometry. | Can lead to more complex mass spectra. |
Experimental Protocols
To ensure the specificity and efficacy of this compound crosslinking, a series of control experiments should be performed. Below are detailed protocols for essential negative and positive controls, as well as a comparative study against a non-cleavable crosslinker.
Negative Control Experiments
Objective: To demonstrate that the observed crosslinking is specific to the activity of the this compound crosslinker and the presence of target amine groups.
1. No Crosslinker Control:
-
Protocol: Follow the standard crosslinking protocol but substitute the this compound solution with an equal volume of the solvent used to dissolve the crosslinker (e.g., DMSO or DMF).
-
Expected Outcome: No formation of crosslinked products should be observed. This control confirms that the crosslinking is not due to spontaneous aggregation or other non-specific interactions.
2. Hydrolyzed Crosslinker Control:
-
Protocol: Intentionally hydrolyze the NHS ester of this compound by incubating it in an aqueous buffer (e.g., PBS, pH 7.4) for several hours at room temperature before adding it to the reaction mixture. The rate of hydrolysis is pH-dependent, increasing at higher pH.
-
Expected Outcome: A significant reduction or complete absence of crosslinking should be observed. This control verifies that the reactive NHS ester is responsible for the conjugation.
3. Amine Blocking Control:
-
Protocol: Pre-treat the protein sample with an excess of a non-crosslinking amine-reactive reagent, such as Sulfo-NHS-acetate, to block the primary amine groups (lysine residues and the N-terminus). After removing the excess blocking reagent, proceed with the this compound crosslinking protocol.
-
Expected Outcome: A substantial decrease in crosslinking efficiency should be seen. This confirms that the crosslinking is occurring at the intended primary amine sites.
Positive Control Experiment
Objective: To validate the crosslinking workflow and confirm the activity of the reagents.
-
Protocol: Use a well-characterized protein interaction known to be amenable to crosslinking, such as the dimerization of a known protein or a validated antibody-antigen pair. Perform the this compound crosslinking reaction under optimal conditions.
-
Expected Outcome: The formation of the expected crosslinked product should be readily detectable. This control ensures that the experimental setup, reagents, and technique are performing as expected.
Comparative Study: this compound vs. a Non-Cleavable Crosslinker (e.g., BS3)
Objective: To compare the crosslinking efficiency and characteristics of a cleavable and a non-cleavable crosslinker.
-
Protocol:
-
Divide the protein sample into three groups: no crosslinker control, this compound, and BS3.
-
For the crosslinker groups, add a 20- to 50-fold molar excess of the respective crosslinker to the protein solution.
-
Incubate the reactions for 30-60 minutes at room temperature.
-
Quench the reactions by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analyze the results using SDS-PAGE. For the this compound sample, run two lanes: one with a standard reducing loading buffer (containing DTT or β-mercaptoethanol) and one with a non-reducing loading buffer. For the BS3 and no crosslinker samples, a non-reducing loading buffer is sufficient.
-
-
Expected Outcome:
-
No Crosslinker: A single band corresponding to the monomeric protein.
-
BS3 (Non-reducing): Higher molecular weight bands corresponding to crosslinked species.
-
This compound (Non-reducing): Higher molecular weight bands corresponding to crosslinked species.
-
This compound (Reducing): The higher molecular weight bands should be reduced or eliminated, with an increase in the monomeric band, demonstrating the cleavage of the disulfide bond.
-
Visualization of Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context of this compound, the following diagrams are provided.
By implementing these control experiments and understanding the comparative performance of different crosslinkers, researchers can generate more reliable and interpretable data in their studies involving this compound.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficiency of Azido-PEG3-SS-NHS Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of innovation. The choice of labeling reagent is critical, directly impacting the success of applications ranging from the development of antibody-drug conjugates (ADCs) to advanced cellular imaging. This guide provides an objective comparison of Azido-PEG3-SS-NHS, a cleavable linker, with other common labeling alternatives. We will delve into their performance, supported by experimental data and detailed protocols, to facilitate an informed selection process for your specific research needs.
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, a disulfide bond, and a terminal azide group. The NHS ester reacts with primary amines on proteins, while the azide group allows for subsequent conjugation to alkyne-containing molecules via "click chemistry."[1][2][3] The incorporated disulfide bond provides a cleavable element, allowing for the release of the conjugated molecule under reducing conditions, a feature often sought in drug delivery systems.[4][5]
Comparative Analysis of Labeling Reagents
While direct head-to-head studies detailing the labeling efficiency of this compound against all possible alternatives are not extensively documented in peer-reviewed literature under identical conditions, a robust comparison can be made based on the well-understood chemistry of their functional groups. The primary alternatives for comparison are non-cleavable PEGylated linkers (e.g., Azido-PEG4-NHS Ester) and standard, non-PEGylated NHS esters.
| Feature | This compound | Azido-PEG4-NHS Ester | Standard NHS Ester (e.g., NHS-Biotin) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Bioorthogonal Handle | Azide | Azide | Dependent on the specific reagent |
| Spacer Arm | PEG3 with disulfide bond | PEG4 | Typically a short alkyl chain |
| Cleavability | Yes (reducible disulfide bond) | No | No |
| Hydrophilicity | High | Higher | Low to moderate |
| General Labeling Efficiency | Typically 20-35% for NHS esters, dependent on protein concentration and reaction conditions. | Similar to other NHS esters, expected to be in the 20-35% range depending on conditions. | Can be lower in purely aqueous systems due to potential solubility issues and aggregation. |
| Potential for Aggregation | The PEG spacer helps to reduce protein aggregation. | The longer PEG4 spacer may further reduce aggregation compared to PEG3. | Higher potential for aggregation, especially with more hydrophobic proteins. |
Experimental Protocols
To objectively measure and compare the labeling efficiency of this compound and its alternatives, a standardized experimental workflow is crucial. Below are detailed protocols for key experiments.
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the reaction buffer. Buffers containing primary amines such as Tris must be avoided as they compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal molar excess is empirical and depends on the protein concentration.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The Degree of Labeling (DOL), or the average number of linker molecules per protein, can be determined spectrophotometrically if the linker is subsequently conjugated to a dye with a known molar extinction coefficient.
Materials:
-
Azide-labeled protein
-
Alkyne-containing fluorescent dye with a known molar extinction coefficient
-
Copper (II) sulfate, sodium ascorbate, and a copper chelator (e.g., THPTA) for CuAAC click chemistry
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the alkyne-dye to the azide-labeled protein.
-
Purification: Purify the resulting protein-dye conjugate to remove all excess, unbound dye using a desalting column or dialysis.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax). If the absorbance is greater than 2.0, dilute the sample.
-
Calculation of DOL: The DOL is calculated using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
DOL = (Amax × Dilution Factor) / (ε_dye × Protein Concentration)
Where:
-
A280 = Absorbance of the conjugate at 280 nm
-
Amax = Absorbance of the conjugate at the λmax of the dye
-
CF = Correction factor (A280 of the dye / Amax of the dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)
-
ε_dye = Molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹)
-
Dilution Factor = The factor by which the sample was diluted before absorbance measurement.
-
Protocol 3: Qualitative Assessment of Labeling Efficiency by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to qualitatively assess the efficiency of protein labeling. A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a shift in the band migration on the gel.
Materials:
-
Labeled and unlabeled protein samples
-
SDS-PAGE loading buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Procedure:
-
Sample Preparation: Mix the labeled and unlabeled protein samples with SDS-PAGE loading buffer and heat to denature.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Compare the migration of the labeled protein to the unlabeled control. A successful labeling reaction will show a band with a higher molecular weight (slower migration) than the unlabeled protein. The relative intensity of the shifted band can provide a qualitative estimate of the labeling efficiency.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and the experimental workflow.
References
Stability Showdown: A Comparative Guide to Azido-PEG3-SS-NHS Labeled Antibody Stability in Plasma
For researchers, scientists, and drug development professionals, the stability of a labeled antibody in plasma is a critical factor influencing its efficacy and safety in therapeutic and diagnostic applications. Premature cleavage of the linker or degradation of the label can lead to off-target effects and reduced performance. This guide provides an objective comparison of the plasma stability of antibodies labeled with Azido-PEG3-SS-NHS, a trifunctional linker, against other common bioconjugation linkers. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate labeling strategies.
The this compound linker incorporates three key functional groups: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the antibody, a disulfide (SS) bond providing a cleavable element in the reducing intracellular environment, and an azide (N3) group for bioorthogonal click chemistry applications. The stability of each of these components in the complex biological matrix of plasma is crucial for the overall performance of the conjugated antibody.
Comparative Plasma Stability of Antibody Linkages
The stability of an antibody-drug conjugate (ADC) or a labeled antibody in plasma is often assessed by monitoring the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates the loss of the payload due to linker cleavage. The following table summarizes available data on the plasma stability of different linker technologies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[1]
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Observations |
| Disulfide (e.g., in this compound, SPDP) | Reduction by glutathione (GSH) | Moderate to High | Stability can be modulated by steric hindrance around the disulfide bond. More hindered linkers show greater stability.[2][3] |
| Maleimide (e.g., SMCC) | Thioether bond formation | Moderate | Can be susceptible to a retro-Michael reaction, leading to deconjugation. Newer "self-stabilizing" maleimides show improved stability.[4][5] |
| Hydrazone | pH-sensitive (acid cleavage) | Low to Moderate | Designed to be stable at physiological pH but can show premature hydrolysis in plasma. |
| Peptide (e.g., Val-Cit) | Protease-cleavable | High | Generally very stable in human plasma but can be less stable in rodent plasma due to different enzyme profiles. |
| Non-cleavable (e.g., Thioether via SMCC) | Antibody degradation | High | Offers high plasma stability but relies on lysosomal degradation of the antibody for payload release. |
Key Insights on this compound Stability:
-
NHS Ester Linkage: The amide bond formed between the NHS ester and a primary amine on the antibody is generally stable under physiological conditions. However, the NHS ester itself is susceptible to hydrolysis, which is a competing reaction during the labeling process. The half-life of NHS esters in aqueous solution is pH-dependent, ranging from hours at neutral pH to minutes at alkaline pH. Once the amide bond is formed, it is considered stable.
-
Disulfide Bond Stability: The disulfide bond in the linker is designed to be cleaved by the high concentration of reducing agents like glutathione (GSH) present inside cells (1-10 mM) compared to the much lower concentration in plasma (~2 µM). This differential provides a mechanism for targeted payload release. The stability of the disulfide bond in plasma can be influenced by its chemical environment; steric hindrance around the bond can increase its stability and half-life in circulation.
-
Azide Group Stability: The azide group is a robust and bioorthogonal handle. It is generally stable under physiological conditions and does not readily react with biological nucleophiles, ensuring its availability for subsequent click chemistry reactions.
Experimental Protocols
Accurate assessment of the plasma stability of labeled antibodies is crucial. The following are generalized protocols for commonly used assays.
In Vitro Plasma Stability Assay using LC-MS (for DAR measurement)
This method is a powerful tool for determining the average drug-to-antibody ratio (DAR) over time, providing a direct measure of linker stability.
Objective: To quantify the change in the average number of payloads per antibody after incubation in plasma.
Materials:
-
This compound labeled antibody (Test ADC)
-
Control antibody (unlabeled)
-
Human plasma (or other species of interest), anticoagulated with EDTA or heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or G)
-
Reduction and denaturation reagents (e.g., DTT, Guanidine HCl)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Dilute the Test ADC to a final concentration of 100 µg/mL in plasma and in PBS (as a control) in separate tubes.
-
Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots from each tube and immediately freeze them at -80°C to halt any further reactions.
-
Immunoaffinity Capture: Thaw the samples and use protein A/G beads to capture the antibody conjugates from the plasma matrix. Wash the beads to remove non-specifically bound proteins.
-
Sample Preparation for LC-MS: Elute the captured antibody. For analysis of antibody subunits, reduce the interchain disulfide bonds using a reducing agent like DTT.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry. Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded antibody species.
-
Data Analysis: Calculate the average DAR at each time point by averaging the drug load of all detected species, weighted by their relative abundance. Plot the average DAR versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
In Vitro Plasma Stability Assay using ELISA (for Free Payload Quantification)
This method is used to quantify the amount of payload that has been prematurely released into the plasma.
Objective: To measure the concentration of free payload in plasma over time.
Materials:
-
Test ADC
-
Plasma from the desired species
-
ELISA plate
-
Capture antibody specific for the payload
-
Detection antibody (e.g., HRP-conjugated)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Incubation: Incubate the Test ADC in plasma at 37°C as described in the LC-MS protocol.
-
Time-Point Sampling: Collect plasma aliquots at various time points and store them at -80°C.
-
Sample Preparation: Precipitate the proteins in the plasma samples (e.g., with acetonitrile) to separate the small molecule payload from the antibody and other large proteins. Centrifuge and collect the supernatant.
-
ELISA:
-
Coat the ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the supernatant from the plasma samples and a standard curve of the free payload to the plate.
-
Add the detection antibody.
-
Add the substrate and allow the color to develop.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis: Quantify the concentration of the free payload in the samples by comparing their absorbance to the standard curve. Plot the concentration of released payload versus time.
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the stability characteristics of the this compound linker.
Caption: Workflow for labeling and stability assessment of this compound antibodies.
Caption: Experimental workflow for LC-MS based DAR monitoring.
Conclusion
The this compound linker offers a versatile platform for antibody conjugation, combining stable amine reactivity and a bioorthogonal handle with a cleavable disulfide bond. The stability of the resulting antibody conjugate in plasma is a multifactorial issue, with the disulfide bond being the primary site of potential cleavage in the bloodstream. Compared to other cleavable linkers like hydrazones, disulfide linkers generally offer better plasma stability, which can be further enhanced through chemical modifications that introduce steric hindrance. However, they are typically less stable than non-cleavable linkers or highly stable peptide linkers. The choice of linker should be guided by the specific application, considering the required balance between plasma stability and the efficiency of payload release at the target site. The provided experimental protocols offer a robust framework for evaluating the plasma stability of this compound labeled antibodies and comparing them to other linker technologies, enabling an informed decision-making process in the development of novel antibody-based therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEGylated Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design and synthesis of effective bioconjugates. Polyethylene glycol (PEG)ylated crosslinkers have emerged as a cornerstone in this field, offering the ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive comparative analysis of different PEGylated crosslinkers, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.
PEGylation, the covalent attachment of PEG chains, enhances the therapeutic properties of biomolecules by increasing their hydrodynamic size, which can prolong circulation half-life and reduce immunogenicity.[1] The linker itself plays a crucial role, and its chemical nature dictates the stability and release characteristics of the conjugated molecule. This guide will delve into the performance of various classes of PEGylated crosslinkers, focusing on their chemical reactivity, the stability of the formed linkages, and the influence of the PEG chain architecture.
Comparative Analysis of PEGylated Crosslinker Performance
The choice of a PEGylated crosslinker is governed by the specific functional groups available on the biomolecule, the desired stability of the final conjugate, and the intended application. The following tables provide a summary of quantitative data comparing different types of PEGylated crosslinkers based on their reactivity, the stability of the resulting bond, and the impact of the PEG architecture.
Table 1: Comparison of Common PEGylated Crosslinker Chemistries
| Crosslinker Type | Target Functional Group | Reactive Group | Resulting Bond | Reaction pH | Stability Characteristics |
| NHS-PEG-X | Primary Amines (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | Amide | 7.0-9.0 | Highly stable under physiological conditions.[3] |
| Maleimide-PEG-X | Sulfhydryls (-SH) | Maleimide | Thioether | 6.5-7.5 | Generally stable, but can undergo retro-Michael reaction, especially in the presence of other thiols.[4] |
| Mono-sulfone-PEG-X | Sulfhydryls (-SH) | Mono-sulfone | Thioether (more stable) | 6.5-7.5 | More stable than maleimide-derived thioether bonds; resistant to deconjugation. |
| Hydrazide-PEG-X | Aldehydes/Ketones (-CHO) | Hydrazide | Hydrazone | 4.5-5.5 | Cleavable under acidic conditions (e.g., in lysosomes). |
| Azide/Alkyne-PEG-X | Alkyne/Azide | Azide/Alkyne | Triazole (Click Chemistry) | Neutral | Highly stable and bioorthogonal. |
Table 2: Influence of PEG Architecture on Hydrodynamic Properties
| PEG Architecture | Molecular Weight (kDa) | Protein/Nanoparticle | Hydrodynamic Radius (Rh) / Diameter (nm) | Key Findings |
| Linear | 5 | α-lactalbumin | ~4.2 nm | Linear PEGs effectively increase the hydrodynamic size of proteins. |
| Linear | 10 | α-lactalbumin | ~5.2 nm | Increasing linear PEG molecular weight leads to a larger hydrodynamic radius. |
| Linear | 20 | α-lactalbumin | ~6.1 nm | |
| Branched | 20 | α-lactalbumin | ~6.4 nm | Branched PEGs can provide a slightly larger hydrodynamic radius compared to linear PEGs of the same total molecular weight. |
| Linear | 10 | Nanoparticles | ~150 nm | Linear PEG coatings provide stability in serum. |
| Branched (4-arm) | 10 | Nanoparticles | ~125-150 nm | Branched PEG coatings showed a more significant reduction in total protein adsorbed compared to linear PEGs. |
Visualizing Crosslinker Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships involved in the use of PEGylated crosslinkers.
Caption: A typical two-step conjugation workflow using a heterobifunctional NHS-PEG-Maleimide crosslinker to create an antibody-drug conjugate.
Caption: Relative stability of common covalent bonds formed by different PEGylated crosslinkers under physiological conditions.
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the successful application and evaluation of PEGylated crosslinkers. Below are detailed methodologies for key experiments cited in the comparative analysis.
Protocol 1: General Procedure for Protein Conjugation with NHS-PEG-Maleimide
Objective: To conjugate a protein containing primary amines with a sulfhydryl-containing molecule using a heterobifunctional PEG crosslinker.
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide crosslinker
-
Sulfhydryl-containing molecule (e.g., a therapeutic payload)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of primary amines (e.g., Tris).
-
Crosslinker Preparation: Dissolve the NHS-PEG-Maleimide crosslinker in a suitable anhydrous solvent (e.g., DMSO) immediately before use.
-
Reaction with Protein: Add a molar excess of the crosslinker solution to the protein solution. The exact molar ratio should be optimized for the specific protein and desired degree of labeling. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted crosslinker from the maleimide-activated protein using SEC or dialysis against the reaction buffer.
-
Conjugation with Sulfhydryl-Molecule: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The molar ratio should be optimized. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching solution (e.g., a final concentration of 10-20 mM cysteine or β-mercaptoethanol) and incubating for 30 minutes.
-
Final Purification: Purify the final conjugate using SEC to remove unreacted molecules and aggregates.
-
Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, SEC-MALS, and mass spectrometry to determine the degree of conjugation and purity.
Protocol 2: Stability Assessment of PEGylated Conjugates
Objective: To evaluate the stability of the linkage between the biomolecule and the payload in a PEGylated conjugate.
Materials:
-
Purified PEGylated conjugate
-
Incubation buffer (e.g., PBS, pH 7.4, or human serum)
-
Reducing agent (for disulfide or maleimide-thiol linkage assessment, e.g., glutathione)
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Prepare aliquots of the purified PEGylated conjugate at a known concentration in the incubation buffer.
-
Incubation: Incubate the samples at 37°C. For assessing stability in a reducing environment, add a physiological concentration of glutathione (e.g., 1-5 mM).
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by a suitable analytical method. For instance, reversed-phase HPLC can be used to separate and quantify the amount of released payload from the intact conjugate. LC-MS can be used to identify the released species and confirm the cleavage site.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life of the linkage under the tested conditions.
Protocol 3: Characterization of PEGylated Proteins by SEC-MALS
Objective: To determine the absolute molar mass, degree of PEGylation, and extent of aggregation of a PEGylated protein.
Materials:
-
Purified PEGylated protein sample
-
SEC-MALS system consisting of an HPLC with an SEC column, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
Mobile phase appropriate for the SEC column and protein.
Procedure:
-
System Setup: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
Sample Injection: Inject a known concentration of the purified PEGylated protein onto the SEC column.
-
Data Collection: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis:
-
Use the data from the MALS and RI detectors to calculate the absolute molar mass of each eluting species.
-
For conjugates, the protein and PEG components can be quantified using the UV and RI signals, provided the extinction coefficients and dn/dc values for both the protein and PEG are known.
-
The degree of PEGylation can be determined from the calculated molar masses of the protein and the PEG in the conjugate.
-
The presence and quantity of aggregates can be determined by analyzing the high molecular weight species that elute earlier than the main conjugate peak.
-
Conclusion
The selection of a PEGylated crosslinker is a multifaceted decision that requires careful consideration of the target biomolecule, the desired properties of the final conjugate, and the intended application. Homobifunctional crosslinkers are useful for creating polymers or intramolecular crosslinks, while heterobifunctional crosslinkers provide greater control for conjugating two different molecules. The choice of reactive chemistry directly impacts the stability of the resulting bioconjugate, with amide and mono-sulfone-derived thioether bonds offering high stability, while hydrazone linkages provide a pH-sensitive cleavable option. Furthermore, the architecture of the PEG chain, whether linear or branched, can be tuned to optimize the hydrodynamic properties and in vivo performance of the bioconjugate. The experimental protocols provided herein offer a foundation for the synthesis, evaluation, and characterization of PEGylated bioconjugates, enabling researchers to make data-driven decisions in the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
A Head-to-Head Guide: Site-Specific Protein Labeling with Azido-PEG3-SS-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of functional moieties to proteins is a cornerstone of modern biotherapeutics and diagnostics. The choice of linker is critical, dictating the specificity, stability, and ultimately the performance of the resulting bioconjugate. This guide provides an in-depth comparison of Azido-PEG3-SS-NHS ester, a popular heterobifunctional crosslinker, with alternative protein labeling strategies. We will delve into the experimental data, detailed protocols, and the underlying chemical principles to empower you in selecting the optimal conjugation strategy for your research.
The Contender: this compound Ester
This compound ester is a versatile linker that enables a two-step, site-specific labeling strategy.[1] Its design incorporates three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group targets primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form a stable amide bond.[]
-
Polyethylene Glycol (PEG) Spacer (PEG3): The short PEG chain enhances the hydrophilicity of the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially lead to a more favorable pharmacokinetic profile.[3][4][5]
-
Disulfide (SS) Bond: This bond is cleavable under reducing conditions, such as the intracellular environment rich in glutathione. This feature is particularly advantageous for the targeted release of payloads, like cytotoxic drugs in antibody-drug conjugates (ADCs).
-
Azide (N3) Group: This bioorthogonal handle allows for a highly specific secondary reaction with an alkyne-modified molecule via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
The Alternatives: A Comparative Analysis
The primary alternatives to NHS ester-based lysine modification are methods that target cysteine residues, either native or engineered. These include maleimide-based linkers and technologies that enable site-specific cysteine incorporation, such as THIOMAB™.
| Feature | This compound Ester (Lysine Targeting) | Maleimide-Based Linkers (Cysteine Targeting) | THIOMAB™ Technology (Engineered Cysteine) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Engineered thiols (Cysteine) |
| Site-Specificity | Moderate; targets multiple accessible lysines, leading to a heterogeneous product. | High; targets specific cysteine residues. | Very High; precise control over conjugation site. |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous (typically 0-8). | More homogeneous (typically 2 or 4). | Highly homogeneous and precisely controlled. |
| Linkage Stability | Amide bond is highly stable. Disulfide bond is cleavable in reducing environments. | Thioether bond is generally stable, but can undergo retro-Michael addition leading to payload loss. | Stable thioether bond. |
| Payload Release | Intracellularly, upon disulfide reduction. | Dependent on linker design (cleavable or non-cleavable). | Dependent on linker design. |
| Complexity | Relatively straightforward one-step reaction with the protein. | Requires reduction of native disulfides or protein engineering. | Requires significant protein engineering and a specific cell line for expression. |
| Key Advantage | Utilizes native protein functional groups; no protein engineering required. | Greater homogeneity compared to lysine conjugation. | Precise control over DAR and conjugation site, leading to a more defined therapeutic. |
| Key Disadvantage | Heterogeneous product with variable DAR and conjugation sites. | Potential for linker instability and disulfide scrambling. | Technically complex and requires extensive cell line development. |
In Vitro Performance: A Data-Driven Comparison
Direct head-to-head comparisons of this compound with other linkers in a single study are limited. However, we can synthesize data from multiple sources to provide a comparative overview of key performance metrics.
Plasma Stability of Cleavable Linkers
The stability of the linker in plasma is crucial to prevent premature payload release and off-target toxicity.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Disulfide | Reduction by glutathione | Moderate to High. Stability can be tuned by introducing steric hindrance around the disulfide bond. | Susceptible to cleavage by reducing agents in the plasma, though intracellular glutathione concentrations are significantly higher. |
| Hydrazone | Acid hydrolysis | Moderate. Stable at physiological pH (~7.4) but cleaves at lower pH found in endosomes/lysosomes. | Can exhibit some instability in circulation. |
| Peptide (e.g., Val-Cit) | Protease cleavage | High. Stable in plasma but cleaved by lysosomal proteases like Cathepsin B. | Efficacy depends on the expression levels of the target protease in the tumor. |
| β-glucuronide | Enzyme cleavage | High. Very stable in plasma and specifically cleaved by β-glucuronidase in the tumor microenvironment. | Dependent on the presence of the enzyme at the tumor site. |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound Ester
This protocol describes the initial labeling of an antibody with the this compound ester to introduce the azide handle.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound Ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the azide-modified antibody.
-
-
Characterization:
-
Determine the protein concentration (e.g., via BCA assay).
-
Confirm the introduction of the azide group and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by reacting with an alkyne-fluorophore and measuring the absorbance.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Payload
This protocol outlines the subsequent "click" reaction to conjugate an alkyne-containing payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-functionalized payload (e.g., a cytotoxic drug)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Payload Preparation:
-
Dissolve the alkyne-functionalized payload in DMSO to a stock concentration of 10 mM.
-
-
Catalyst Preparation:
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Click Reaction:
-
In a reaction tube, add the azide-modified antibody in PBS.
-
Add a 3- to 5-fold molar excess of the alkyne-payload solution. The final DMSO concentration should be below 10% (v/v).
-
In a separate tube, premix the CuSO4 and THPTA solutions.
-
Add the CuSO4/THPTA mixture to the antibody-payload solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove unreacted payload and catalyst.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the final protein concentration.
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of action for a disulfide-linked ADC.
Conclusion
This compound ester offers a compelling strategy for protein labeling, particularly for applications requiring a cleavable linker and the versatility of click chemistry. Its primary advantage lies in its ability to modify native proteins without the need for genetic engineering. However, this comes at the cost of product heterogeneity. For applications demanding precise control over the conjugation site and a uniform drug-to-antibody ratio, site-specific methods targeting engineered cysteines, such as the THIOMAB™ platform, are superior, albeit more technically demanding. The choice of linker technology is ultimately a balance between the desired level of control, the complexity of the workflow, and the specific requirements of the final bioconjugate. This guide provides the foundational knowledge and practical protocols to make an informed decision for your research and development endeavors.
References
A Researcher's Guide to Quantifying Protein Labels with Azido-PEG3-SS-NHS
For researchers, scientists, and drug development professionals, the precise modification of proteins is a foundational technique. Azido-PEG3-SS-NHS is a heterobifunctional, cleavable linker that has gained prominence for its utility in antibody-drug conjugates (ADCs) and other bioconjugation applications.[1][2] This guide provides an objective comparison of this reagent with other alternatives, supported by experimental data and detailed protocols for its use and quantification.
The structure of this compound features three key components:
-
N-Hydroxysuccinimide (NHS) Ester : An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.[3]
-
Polyethylene Glycol (PEG) Spacer : A 3-unit PEG chain enhances solubility in aqueous buffers.[2][4]
-
Disulfide (SS) Bond : A cleavable linker that can be reduced by agents like dithiothreitol (DTT), allowing for the release of the conjugated molecule.
-
Azide (N₃) Group : A bioorthogonal handle for "click chemistry," enabling highly specific covalent attachment to alkyne-containing molecules in a secondary reaction.
Comparison of Amine-Reactive Labeling Reagents
The selection of a labeling reagent is critical and depends on the desired properties of the final conjugate, such as cleavability, solubility, and spacer length. This compound offers a combination of features, but various alternatives exist that may be better suited for specific applications.
| Feature | This compound | Sulfo-NHS-LC-Azide | NHS-PEG4-Alkyne | SMCC |
| Reactive Groups | NHS Ester, Azide | Sulfo-NHS Ester, Azide | NHS Ester, Alkyne | NHS Ester, Maleimide |
| Cleavable? | Yes (Disulfide bond) | No | No | No |
| Solubility | Moderate | High (water-soluble) | High (PEG spacer) | Low (requires organic co-solvent) |
| Spacer Arm Length | ~25.5 Å | ~17.4 Å | ~24.1 Å | ~11.6 Å |
| Primary Use Case | Attaching a payload that can be released under reducing conditions. | Labeling cell surface proteins where water solubility is key. | Pre-modifying a protein for subsequent azide-alkyne click chemistry. | Conjugating proteins to thiol-containing molecules (e.g., cysteine residues). |
| Secondary Reaction | Click Chemistry (CuAAC or SPAAC) | Click Chemistry (CuAAC or SPAAC) | Click Chemistry (CuAAC or SPAAC) | Thiol-Maleimide addition |
Quantifying the Degree of Labeling (DOL)
The Degree of Labeling (DOL) refers to the average number of label molecules conjugated to a single protein molecule. Achieving an optimal DOL is crucial; low DOL results in a weak signal, while excessively high DOL can lead to protein aggregation, loss of function, or fluorescence quenching.
While direct, peer-reviewed studies quantifying the DOL specifically for this compound are not abundant, data from analogous NHS-ester labeling experiments provide a strong baseline for expected outcomes. The DOL is highly dependent on reaction conditions.
| Protein | Labeling Reagent | Molar Excess of Reagent | Reaction pH | Degree of Labeling (DOL) | Reference |
| Bovine Serum Albumin (BSA) | Fluorescein NHS Ester | 6.5x | 9.0 | 1.1 | |
| Bovine Serum Albumin (BSA) | Fluorescein NHS Ester | 6.5x | 7.4 (PBS) | 0.9 | |
| Generic IgG Antibody | Succinimidyl 6-azidohexanoate | 20x | 8.5 | Typically 2-8 |
These examples highlight that even with a significant molar excess of the labeling reagent, the DOL is often low-to-moderate, which helps preserve the protein's function. The reaction pH is a critical factor; slightly alkaline conditions (pH 8-9) are optimal for NHS ester reactions with primary amines, but this also increases the rate of competing hydrolysis of the NHS ester.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation : Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction : Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The final concentration of organic solvent should not exceed 10%.
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification : Remove excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Quantifying DOL by Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a direct and precise method to determine the DOL. The mass of the protein is measured before and after labeling; the mass shift corresponds to the number of attached labels.
Materials:
-
Unlabeled protein sample
-
Azide-labeled protein sample (purified)
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., sinapinic acid)
Procedure:
-
Sample Preparation : Prepare both the unlabeled (control) and labeled protein samples for MALDI-TOF analysis according to the instrument's standard protocols. This typically involves mixing the protein sample with the matrix solution and allowing it to co-crystallize on the target plate.
-
Mass Spectrometry Analysis : Acquire mass spectra for both the unlabeled and labeled protein samples.
-
Data Analysis :
-
Determine the mass of the unlabeled protein (Mass_unlabeled).
-
Determine the mass of the labeled protein (Mass_labeled). The resulting spectrum may show a distribution of peaks, each corresponding to the protein with a different number of labels attached.
-
Calculate the mass of a single this compound label (MW = 436.51 g/mol ).
-
The number of labels for each peak is calculated as: (Mass_peak - Mass_unlabeled) / 436.51.
-
The average DOL is determined by calculating the weighted average of the different labeled species observed in the spectrum.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for protein labeling and quantification.
Caption: Reaction of this compound with a protein's primary amine.
References
Safety Operating Guide
Safe Disposal of Azido-PEG3-SS-NHS: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of reactive chemical reagents like Azido-PEG3-SS-NHS is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, addressing the distinct reactivity of its functional groups: the azide, the disulfide bond, and the N-hydroxysuccinimide (NHS) ester.
I. Understanding the Compound's Reactivity and Hazards
This compound is a trifunctional linker molecule. For safe disposal, each functional group's reactivity must be neutralized or managed appropriately.
-
Azide Group (-N₃): Organic azides can be hazardous. They are potentially explosive, especially in the presence of heavy metals, and are acutely toxic.[1][2] Disposal of azide-containing compounds down the drain is strictly prohibited, as this can lead to the formation of explosive metal azides in the plumbing.[1][3]
-
NHS Ester: The N-hydroxysuccinimide ester is a reactive group designed for conjugation with primary amines. It is sensitive to moisture and will hydrolyze. This reactivity should be quenched before disposal.
-
Disulfide Bond (-SS-): The disulfide bond is cleavable by reducing agents. Breaking this bond is a key step in degrading the molecule into smaller, less complex components.
-
PEG Linker: Polyethylene glycol (PEG) is a biocompatible and biodegradable polymer that is not considered hazardous.[4]
The Safety Data Sheet (SDS) for Azido-PEG3-NHS ester indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, all waste containing this reagent must be treated as hazardous chemical waste.
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Protective Gloves: Use nitrile or other chemical-resistant gloves.
-
Lab Coat: A lab coat must be worn to protect from splashes.
-
Work Area: All procedures should be carried out in a certified chemical fume hood.
III. Disposal Procedure: A Step-by-Step Protocol
The recommended disposal procedure involves a sequential chemical quenching process to neutralize the reactive functional groups, followed by collection as hazardous waste. This multi-step approach ensures the final waste is as stable as possible.
Step 1: Quenching the NHS Ester via Hydrolysis
The first step is to hydrolyze the reactive NHS ester to a more stable carboxylic acid.
-
Protocol:
-
In a chemical fume hood, prepare a 0.1 M sodium bicarbonate solution in water.
-
For solutions of this compound in organic solvents like DMSO or DMF, add the aqueous sodium bicarbonate solution in a volume at least 10 times greater than the organic solvent volume.
-
For solid this compound waste, dissolve it in a suitable organic solvent (like DMSO or DMF) before adding the sodium bicarbonate solution.
-
Stir the resulting mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester.
-
Step 2: Reduction of the Disulfide Bond
Following the hydrolysis of the NHS ester, the disulfide bond should be cleaved.
-
Protocol:
-
To the solution from Step 1, add a sufficient amount of a reducing agent. Dithiothreitol (DTT) at a final concentration of 100 mM is a common and effective choice.
-
Continue to stir the mixture at room temperature for an additional 1-2 hours. This will reduce the disulfide bond to free thiols.
-
Step 3: Waste Collection and Final Disposal
After the chemical quenching is complete, the resulting solution must be disposed of as hazardous chemical waste. Due to the presence of the azide group, special precautions are necessary.
-
Protocol:
-
Transfer the final quenched solution to a designated and properly labeled hazardous waste container. Use only plastic containers to avoid the formation of explosive heavy metal azides.
-
The label must clearly state "Hazardous Waste: Contains Azides" and list all chemical constituents.
-
Collect all solid waste contaminated with this compound, such as gloves, pipette tips, and weigh paper, in a separate, clearly labeled plastic bag or container for solid hazardous waste.
-
Do not mix azide-containing waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.
-
Do not dispose of any azide-containing waste down the sink.
-
Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
IV. Quantitative Data Summary
| Parameter | Value | Reference |
| NHS Ester Hydrolysis | ||
| Quenching Reagent | 0.1 M Sodium Bicarbonate | |
| Reaction Time | ≥ 4 hours | |
| Disulfide Bond Reduction | ||
| Reducing Agent | Dithiothreitol (DTT) | |
| Final Concentration | 100 mM | |
| Reaction Time | 1-2 hours |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Azido-PEG3-SS-NHS
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Azido-PEG3-SS-NHS. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a heterobifunctional crosslinker containing an azide group, a polyethylene glycol (PEG) spacer, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester.[1][2] Each functional group presents specific handling requirements that must be respected to mitigate risks. Organic azides can be energetic and potentially explosive, while NHS esters are reactive towards primary amines.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when handling the compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves are recommended.[3] For compounding or handling larger quantities, wearing two pairs of gloves is advisable.[4] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[5] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles must be worn. |
| Face Protection | Face Shield | A face shield should be used in conjunction with safety glasses or goggles, especially when there is a risk of splashes or when working outside of a fume hood. |
| Respiratory Protection | Respirator | While work should primarily be conducted in a fume hood to avoid inhalation, for situations with a risk of aerosol generation or spills, a NIOSH-approved respirator (e.g., N95) may be necessary. |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound stem from its azide and NHS ester functionalities.
| Hazard | Description | Mitigation Measures |
| Explosion Hazard | Organic azides can be heat- and shock-sensitive and may decompose explosively. The risk increases with a higher nitrogen-to-carbon ratio. | Handle with care, avoiding friction, grinding, or shock. Do not heat the compound unless specified in a validated protocol. Use non-metal spatulas (e.g., plastic or ceramic) for handling. |
| Chemical Reactivity | The NHS ester is moisture-sensitive and will hydrolyze. It is also highly reactive with primary amines. The azide group can react with alkynes, BCN, and DBCO. Azides can form highly explosive heavy metal azides upon contact with certain metals (e.g., lead, copper, silver, mercury). | Store in a cool, dry place, protected from moisture. Avoid contact with incompatible materials. Ensure that reaction vessels and equipment are free from heavy metal contamination. Do not use metal spatulas. |
| Toxicity | While specific toxicological data for this compound is limited, organic azides and their potential reaction byproducts can be toxic if inhaled, ingested, or absorbed through the skin. | Always handle the compound in a certified chemical fume hood to minimize inhalation exposure. Avoid direct contact with skin and eyes by wearing appropriate PPE. |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring safety.
Storage:
-
Temperature: Store at -20°C for long-term stability.
-
Environment: Keep in a tightly sealed container, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Location: Store away from incompatible materials such as acids, oxidizing agents, and heavy metals.
Handling:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Conduct all weighing and handling operations within a chemical fume hood.
-
Use only non-metal spatulas and tools to avoid the formation of explosive metal azides.
-
For preparing solutions, use anhydrous solvents to prevent hydrolysis of the NHS ester. Recommended solvents include DMSO, DMF, and DCM.
-
Cap the vial tightly under an inert gas immediately after use.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent accidents and environmental contamination.
-
Waste Segregation: All waste containing this compound, including unused reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Incompatible Waste: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metal waste.
-
Deactivation (for dilute solutions): Dilute aqueous solutions of azides (less than 5%) can be deactivated by reaction with nitrous acid, which should be performed by trained personnel in a fume hood. However, it is generally recommended to dispose of all azide waste through a certified hazardous waste management service.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe and productive research environment. Always consult the Safety Data Sheet (SDS) for the specific product you are using and review your institution's safety policies before beginning any work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
